4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl
Description
Properties
IUPAC Name |
1-phenylmethoxy-4-[2-(trifluoromethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O/c21-20(22,23)19-9-5-4-8-18(19)16-10-12-17(13-11-16)24-14-15-6-2-1-3-7-15/h1-13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAJMBTXTTUNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716684 | |
| Record name | 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314988-09-4 | |
| Record name | 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel biphenyl compound, 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl. This document offers a detailed experimental protocol for its synthesis via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Furthermore, it presents a thorough characterization profile, including predicted spectroscopic data and physical properties, to aid researchers in its identification and utilization.
Introduction
Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science due to their unique conformational properties and biological activities. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The benzyloxy group, on the other hand, can serve as a versatile handle for further functionalization or as a key pharmacophoric element. The strategic combination of these functionalities in this compound makes it a promising building block for the development of new therapeutic agents and advanced materials.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This versatile and widely used method allows for the formation of a C-C bond between an aryl halide and an arylboronic acid, catalyzed by a palladium complex.
Reaction Scheme:
Experimental Protocol
Materials:
-
1-Bromo-2-(trifluoromethyl)benzene
-
4-(Benzyloxy)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 1-bromo-2-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv.), 4-(benzyloxy)phenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Under an inert atmosphere (argon or nitrogen), add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).
-
Reaction: The reaction mixture is stirred vigorously and heated to 85-95 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Characterization
Predicted Physical and Spectroscopic Data
| Property | Predicted Value |
| Molecular Formula | C₂₀H₁₅F₃O |
| Molecular Weight | 328.33 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 85 - 95 °C |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc) |
Predicted NMR Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.50 - 7.30 | m | 9H | Aromatic protons |
| 7.25 - 7.15 | m | 4H | Aromatic protons |
| 5.10 | s | 2H | -O-CH₂-Ph |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 158.5 | C-O (benzyloxy) |
| 141.0 | Quaternary C (biphenyl) |
| 137.0 | Quaternary C (benzyl) |
| 134.0 - 120.0 | Aromatic CH and C-CF₃ (q, J ≈ 30 Hz) |
| 124.0 (q, J ≈ 272 Hz) | -CF₃ |
| 115.0 | Aromatic CH ortho to benzyloxy |
| 70.0 | -O-CH₂-Ph |
¹⁹F NMR (376 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| -62.5 | -CF₃ |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 328.11 | [M]⁺ (Molecular Ion) |
| 237.08 | [M - CH₂Ph]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion, base peak) |
Experimental Workflow and Logic Diagrams
To visually represent the synthesis and characterization process, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for the characterization of this compound.
Conclusion
This technical guide outlines a robust and efficient synthetic route to this compound and provides a comprehensive set of predicted characterization data. The detailed experimental protocol and spectroscopic information will be invaluable to researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the preparation and utilization of this novel compound in various research and development endeavors. The provided workflows offer a clear visual representation of the key experimental stages.
Physical and chemical properties of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted properties and representative experimental protocols based on structurally similar molecules.
Chemical Identity and Physical Properties
This compound is a substituted biphenyl derivative containing a benzyloxy group and a trifluoromethyl group. These functional groups are expected to influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1-(Benzyloxy)-4-(2-(trifluoromethyl)phenyl)benzene |
| CAS Number | 1314988-09-4[1] |
| Molecular Formula | C₂₀H₁₅F₃O[1] |
| Molecular Weight | 328.33 g/mol [1] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3C(F)(F)F |
Table 2: Predicted and Experimental Physical Properties
| Property | Value | Notes |
| Melting Point | Data not available | - |
| Boiling Point | ~400.7 ± 45.0 °C | Predicted for a structurally similar compound, 4-(Benzyloxy)-2-fluoro-4'-(trifluoromethoxy)-1,1'-biphenyl.[2] |
| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with low solubility in water due to its largely nonpolar structure. |
| pKa | Data not available | The ether linkage is generally not ionizable under physiological conditions. |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two biphenyl rings and the benzyl group. The protons on the trifluoromethyl-substituted ring may exhibit coupling with the fluorine atoms. A characteristic singlet for the benzylic methylene protons (-CH₂-) would be expected around 5.0-5.2 ppm. Aromatic protons would appear in the range of 7.0-8.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a larger number of signals corresponding to the 20 carbon atoms in the molecule. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to, due to C-F coupling. The benzylic carbon signal would be expected around 70 ppm.
2.2. Mass Spectrometry (MS) (Predicted)
The electron ionization (EI) mass spectrum would likely show the molecular ion peak [M]⁺ at m/z 328. The fragmentation pattern is expected to involve the loss of the benzyl group (C₇H₇, m/z 91) as a prominent fragment, and potentially the loss of the trifluoromethyl group (CF₃, m/z 69).
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not published, the Suzuki-Miyaura cross-coupling reaction is the most probable and efficient method for its preparation.
3.1. Synthesis via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid, which can be adapted for the synthesis of the target molecule.
dot
Materials:
-
2-Bromobenzotrifluoride
-
4-(Benzyloxy)phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate, Sodium carbonate)
-
Solvent system (e.g., Toluene, Ethanol, Water mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromobenzotrifluoride (1.0 eq.), 4-(benzyloxy)phenylboronic acid (1.1 eq.), palladium catalyst (0.02-0.05 eq.), and base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
3.2. Purification and Analysis
-
Purification: Flash column chromatography on silica gel is a standard method for purifying biphenyl derivatives. A gradient of ethyl acetate in hexanes is typically effective.
-
Analysis: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Signaling Pathways
While there is no specific biological data for this compound, many biphenyl derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets.
Recent studies have shown that some biphenyl derivatives can act as inhibitors of the PD-1/PD-L1 interaction, which is a critical immune checkpoint in cancer therapy. These compounds can induce dimerization of PD-L1, leading to the inhibition of the downstream AKT-mTOR signaling pathway and promoting apoptosis in cancer cells.
dot
This diagram illustrates a potential mechanism of action for biphenyl derivatives as anticancer agents. By inhibiting PD-L1, they can disrupt the downstream signaling cascade that promotes cell survival, ultimately leading to apoptosis.
Conclusion
This compound is a compound with potential applications in medicinal chemistry and materials science. While experimental data on its specific properties are limited, this guide provides a foundation for researchers by summarizing its known identifiers, offering predictions for its physical and spectral characteristics, and detailing relevant experimental protocols for its synthesis and potential biological evaluation. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic and material applications.
References
Technical Guide: Spectroscopic and Analytical Protocols for 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for compounds structurally related to 4'-(benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl. Due to the absence of publicly available NMR data for the specific target compound, this document presents data from closely related analogues to offer insights into the expected spectral characteristics. Furthermore, it outlines comprehensive experimental protocols for acquiring and processing such data and includes a logical workflow for the synthesis and characterization of the title compound.
Predicted ¹H and ¹³C NMR Data
While specific experimental data for this compound is not available in the reviewed literature, the following tables summarize the ¹H and ¹³C NMR data for structurally similar biphenyl derivatives. This information can be used to predict the chemical shifts and coupling constants for the title compound.
Table 1: ¹H NMR Data of Related Biphenyl Compounds
| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| 4-(Trifluoromethyl)-1,1'-biphenyl | CDCl₃ | 400 | 7.74-7.69 (m, 4H), 7.62 (d, J = 7.5 Hz, 2H), 7.52-7.48 (m, 2H), 7.45-7.41 (m, 1H)[1] |
| 4-Methoxy-1,1'-biphenyl | CDCl₃ | 400 | 7.59-7.54 (m, 4H), 7.44 (t, J = 7.4 Hz, 2H), 7.33 (t, J = 7.4 Hz, 1H), 7.01 (d, J = 8.7 Hz, 2H), 3.87 (s, 3H)[1] |
| 4'-Methyl-4-(trifluoromethyl)-biphenyl | DMSO-d₆ | 400 | 7.87 (d, J = 8.3 Hz, 2H), 7.80 (d, J = 8.3 Hz, 2H), 7.64 (d, J = 8.1 Hz, 2H), 7.33 (d, J = 8.0 Hz, 2H), 2.36 (s, 3H)[2] |
| 4-(Benzyloxy)-1,1'-biphenyl | - | - | The synthesis of this compound has been reported, but specific NMR data was not provided in the cited abstract.[3] |
Table 2: ¹³C NMR Data of Related Biphenyl Compounds
| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| 4-(Trifluoromethyl)-1,1'-biphenyl | CDCl₃ | 100 | 144.8, 139.8, 129.3 (q, JC-F = 32.2 Hz), 129.0, 128.2, 127.4, 127.3, 125.7 (q, JC-F = 3.8 Hz), 124.3 (q, JC-F = 268.9 Hz)[1] |
| 4-Methoxy-1,1'-biphenyl | CDCl₃ | 100 | 159.2, 140.8, 133.8, 128.8, 128.2, 126.8, 126.7, 114.2, 55.4[1] |
| 1-Nitro-2-(trifluoromethyl)benzene | CDCl₃ | 100 | 148.4, 133.3, 132.7, 128.1 (q, J = 5.0 Hz), 125.1, 123.8 (q, J = 34.0 Hz), 122.1 (q, J = 272.0 Hz) |
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR data for this compound, based on standard laboratory practices.[1][4]
2.1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
2.2. NMR Data Acquisition
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer at ambient temperature.[1]
-
¹H NMR Spectroscopy:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Use a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Use a spectral width of approximately 250 ppm, centered around 125 ppm.
-
Employ a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
-
2.3. Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum manually or automatically.
-
Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) is often used as an internal reference. For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm) is used.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a plausible workflow for the synthesis and characterization of this compound, a common process in drug discovery and development.
Caption: A logical workflow for the synthesis and characterization of this compound.
References
Unraveling the Molecular Architecture: A Proposed Investigation of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed research plan to determine the crystal structure of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl, a novel biphenyl derivative with potential applications in medicinal chemistry and materials science. While a direct crystal structure for this specific compound is not yet publicly available, this document provides a comprehensive roadmap for its synthesis, characterization, and crystallographic analysis, drawing upon established methodologies for similar compounds.
The biphenyl scaffold is a privileged structure in drug discovery, and the introduction of a trifluoromethyl group and a benzyloxy moiety is anticipated to significantly influence its conformational properties, intermolecular interactions, and ultimately, its biological activity. Understanding the precise three-dimensional arrangement of this molecule is paramount for structure-activity relationship (SAR) studies and rational drug design.
Proposed Experimental Workflow
To elucidate the crystal structure of this compound, a multi-step experimental approach is proposed. This workflow, from synthesis to structural determination, is outlined below.
Spectroscopic Analysis of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl, a molecule of interest in medicinal chemistry and materials science. This document outlines the predicted infrared (IR) and mass spectrometry (MS) data, detailed experimental protocols for acquiring this data, and logical workflows for its analysis and interpretation.
Predicted Spectroscopic Data
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is expected to be characterized by the vibrational modes of its biphenyl core, benzyloxy group, and trifluoromethyl substituent.[1] The key predicted absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch (CH₂ of benzyl) |
| ~1600, ~1580, ~1490 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1250 | Strong | Aryl-O Stretch (Ether) |
| 1300-1100 | Strong | C-F Stretch (Trifluoromethyl group) |
| 1100-1000 | Strong | C-O Stretch (Ether) |
| 900-690 | Strong | Aromatic C-H Out-of-Plane Bending |
Predicted Mass Spectrometry (MS) Data
The mass spectrum of this compound is predicted to show a prominent molecular ion peak. The fragmentation pattern will likely be dominated by cleavages related to the benzyloxy group and the biphenyl linkage.
| m/z Value | Predicted Fragment Ion | Notes |
| 352 | [M]⁺ | Molecular Ion |
| 261 | [M - C₇H₇]⁺ | Loss of the benzyl group |
| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion), often a base peak in the spectra of benzyl ethers.[2][3] |
| 283 | [M - CF₃]⁺ | Loss of the trifluoromethyl group. |
| 183 | [C₁₃H₈F₃]⁺ | Fragment corresponding to the trifluoromethyl-biphenyl moiety after cleavage of the benzyloxy group. |
| 77 | [C₆H₅]⁺ | Phenyl cation, arising from further fragmentation.[4] |
Experimental Protocols
The following protocols outline the methodologies for acquiring high-quality IR and mass spectra for this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of the compound to identify its functional groups.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.[5] An Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.[5]
Sample Preparation:
-
Ensure the sample is a dry, pure solid.
-
If using an ATR-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a minimum of 32 scans to improve the signal-to-noise ratio.
-
Process the data by performing a background subtraction and converting the interferogram to a spectrum via Fourier transform.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound for structural elucidation.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an appropriate ionization source.[6] Electron Ionization (EI) is suitable for inducing fragmentation.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration suitable for the instrument's sensitivity (typically in the low µg/mL to ng/mL range).
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source. If using a GC-MS, the sample will be vaporized and separated on a GC column before entering the mass spectrometer.
-
Set the ionization energy to 70 eV.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-500).
-
The mass analyzer will separate the resulting ions based on their m/z ratio.
Visualizations
The following diagrams illustrate the experimental workflow and a key analytical pathway.
Caption: A flowchart of the experimental workflow for spectroscopic analysis.
Caption: A diagram of the predicted mass spectral fragmentation pathway.
References
An In-depth Technical Guide to 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl, a fluorinated biphenyl derivative with potential applications in medicinal chemistry and materials science. While the specific discovery and historical timeline of this compound are not extensively documented in scientific literature, this paper outlines the fundamental synthetic strategies that enable its creation, drawing from established methodologies for biphenyl synthesis. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to serve as a valuable resource for researchers. The guide also explores the potential biological activities and applications of this compound based on the known properties of structurally related molecules.
Introduction: The Significance of Fluorinated Biphenyls
Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science due to their rigid, planar nature which allows for predictable spatial orientation of substituents.[1][2] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The benzyloxy group, on the other hand, is a common pharmacophore that can influence receptor interactions and solubility.[4] The combination of these moieties in this compound suggests a compound with potentially valuable pharmacological and physicochemical properties.
Plausible Synthetic Pathways and History of Methodologies
The Ullmann reaction , first reported by Fritz Ullmann in 1901, represents one of the earliest methods for forming aryl-aryl bonds through a copper-catalyzed coupling of two aryl halides.[5] While historically significant, this reaction often requires harsh conditions and stoichiometric amounts of copper.[6][7]
A more versatile and widely used method is the Suzuki-Miyaura cross-coupling reaction , developed in the late 1970s by Akira Suzuki and his colleagues. This palladium-catalyzed reaction between an aryl halide and an arylboronic acid offers milder reaction conditions, higher yields, and greater functional group tolerance, making it a cornerstone of modern organic synthesis.[8][9]
The synthesis of this compound would logically follow a two-step sequence: first, the creation of a hydroxylated trifluoromethyl biphenyl intermediate, followed by a benzylation reaction.
Logical Synthesis Workflow
Caption: A logical workflow for the synthesis of the target compound.
Detailed Experimental Protocols
The following protocols are representative methods for the synthesis of this compound, based on established literature procedures for analogous compounds.
Synthesis of 4'-Hydroxy-2-(trifluoromethyl)-1,1'-biphenyl via Suzuki-Miyaura Coupling
This procedure outlines the palladium-catalyzed cross-coupling of 1-bromo-2-(trifluoromethyl)benzene with 4-hydroxyphenylboronic acid.
Materials:
-
1-bromo-2-(trifluoromethyl)benzene
-
4-hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask, add 1-bromo-2-(trifluoromethyl)benzene (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4'-hydroxy-2-(trifluoromethyl)-1,1'-biphenyl.
Synthesis of this compound via Williamson Ether Synthesis
This procedure describes the benzylation of the hydroxylated biphenyl intermediate.
Materials:
-
4'-Hydroxy-2-(trifluoromethyl)-1,1'-biphenyl
-
Benzyl bromide
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 4'-hydroxy-2-(trifluoromethyl)-1,1'-biphenyl (1.0 eq) in acetone or DMF in a round-bottom flask.
-
Add potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, use with caution in an inert atmosphere) to the solution and stir for 15-30 minutes at room temperature.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gentle heat (50-60 °C) for 4-12 hours, monitoring by TLC.
-
After completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Quantitative Data and Characterization
The following tables summarize expected quantitative data for the synthesis and characterization of the target compound and its intermediate. These values are illustrative and may vary based on specific reaction conditions and purification methods.
Table 1: Reaction Parameters and Yields
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Suzuki-Miyaura Coupling | Pd(OAc)₂, PPh₃, K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 12-24 | 70-90 |
| 2 | Williamson Ether Synthesis | Benzyl bromide, K₂CO₃ | Acetone | 25-60 | 4-12 | 80-95 |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR Signals (δ, ppm) | Expected ¹⁹F NMR Signal (δ, ppm) |
| 4'-Hydroxy-2-(trifluoromethyl)-1,1'-biphenyl | C₁₃H₉F₃O | 254.21 | White to off-white solid | Aromatic protons, hydroxyl proton | Singlet around -60 to -65 |
| This compound | C₂₀H₁₅F₃O | 340.33 | White solid | Aromatic protons, benzylic protons (singlet ~5.1 ppm) | Singlet around -60 to -65 |
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is scarce, the structural motifs suggest potential interactions with various biological targets.
-
Anti-inflammatory and Analgesic Properties: Many biphenyl derivatives exhibit anti-inflammatory and analgesic activities. The trifluoromethyl group can enhance the potency of such compounds.[1]
-
Anticancer Activity: The biphenyl scaffold is present in numerous anticancer agents. The lipophilicity conferred by the trifluoromethyl group could improve cell membrane permeability and target engagement.[1][3]
-
Ion Channel Modulation: Benzyloxyphenyl moieties have been identified as pharmacophores that can promote the slow inactivation of sodium channels, a mechanism relevant for treating epilepsy and neuropathic pain.[4]
Illustrative Signaling Pathway Involvement
The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for biphenyl-based inhibitors.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Applications in Materials Science
Fluorinated biphenyls are also valuable in materials science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs). The trifluoromethyl group can influence the electronic properties and thermal stability of these materials. The rigid biphenyl core provides a stable platform for constructing advanced organic materials.[10]
Conclusion
This compound represents a synthetically accessible molecule with significant potential in both medicinal chemistry and materials science. While its specific history is not well-documented, the robust and versatile synthetic methodologies of Suzuki-Miyaura coupling and Williamson ether synthesis provide a clear path to its creation. The combination of the trifluoromethyl and benzyloxy moieties on a biphenyl scaffold suggests a range of potential biological activities that warrant further investigation. This guide provides a foundational resource for researchers interested in exploring the synthesis and applications of this and related fluorinated biphenyl compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. researchgate.net [researchgate.net]
- 9. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
An In-depth Technical Guide to 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl, a molecule of interest in synthetic and medicinal chemistry. This document details its chemical identity, a proposed synthetic pathway via Suzuki-Miyaura cross-coupling, and its physicochemical properties. While specific biological activity data for this compound is not extensively available in the public domain, this guide discusses the known biological relevance of the broader class of trifluoromethylated biphenyl ethers, providing a context for its potential applications in drug discovery and development.
Chemical Identity and Properties
IUPAC Name: this compound
CAS Number: 1314988-09-4
The structural and physical properties of this compound are summarized in the table below. These properties are critical for its handling, formulation, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₂₀H₁₅F₃O |
| Molecular Weight | 328.33 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol (predicted). |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Synthesis and Experimental Protocol
The synthesis of this compound can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile and widely used method allows for the efficient formation of a carbon-carbon bond between an aryl halide and an arylboronic acid.[1]
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The logical workflow for the synthesis is depicted below. The key transformation involves the coupling of 1-bromo-2-(trifluoromethyl)benzene with 4-(benzyloxy)phenylboronic acid.
References
Potential Mechanisms of Action for 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential mechanisms of action for the novel compound, 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds to propose plausible biological activities and signaling pathways. By examining the established roles of the biphenyl scaffold, the trifluoromethyl group, and the benzyloxy moiety in medicinal chemistry, we provide a foundational hypothesis for future experimental investigation. This guide is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this and similar chemical entities.
Introduction
The biphenyl scaffold is a recognized "privileged structure" in drug discovery, known to be a core component of numerous biologically active compounds.[1] These derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral activities.[2][3] The therapeutic potential of biphenyls is often enhanced through strategic chemical modifications.
The subject of this guide, this compound, incorporates two key functional groups known to modulate the biological activity of parent compounds: a trifluoromethyl (-CF3) group and a benzyloxy group. The -CF3 group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[4] The benzyloxy moiety has been identified as a pharmacophore in several classes of bioactive molecules, including ion channel modulators and enzyme inhibitors.[5][6]
This document will dissect the potential contributions of each structural component to the overall pharmacological profile of this compound, propose potential mechanisms of action, and outline hypothetical experimental workflows for their validation.
Analysis of Structural Moieties and Predicted Bioactivities
The Biphenyl Scaffold
The biphenyl core provides a versatile and conformationally flexible platform that can interact with a variety of biological targets. Its ability to adopt different torsional angles between the two phenyl rings allows for optimal binding to diverse protein pockets.
The Trifluoromethyl Group
The introduction of a trifluoromethyl group at the 2-position of the biphenyl ring is predicted to have several significant effects:
-
Enhanced Potency: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the biphenyl system, potentially leading to stronger interactions with biological targets.[4]
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can prolong the compound's half-life in vivo.[4]
-
Improved Lipophilicity: The -CF3 group increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[4]
The Benzyloxy Group
The 4'-benzyloxy substituent is also expected to confer specific pharmacological properties:
-
Ion Channel Modulation: A benzyloxyphenyl unit has been identified as a key pharmacophore for promoting the slow inactivation of voltage-gated sodium channels, suggesting potential applications in neurological disorders such as epilepsy.[5]
-
Enzyme Inhibition: The benzyloxy pharmacophore has been successfully incorporated into inhibitors of monoamine oxidase (MAO), indicating a potential role in the treatment of neurodegenerative and psychiatric disorders.[6]
-
Receptor Agonism/Antagonism: Structurally related compounds featuring a benzyloxy group have been shown to act as allosteric modulators of G-protein coupled receptors (GPCRs), such as the glucagon-like peptide-1 receptor (GLP-1R).[7]
Proposed Mechanisms of Action
Based on the analysis of its structural components and the activities of related compounds, we propose the following potential mechanisms of action for this compound:
-
Anticancer Activity: The combination of the biphenyl scaffold and the trifluoromethyl group, both common in oncology drug candidates, suggests a potential for cytotoxic or cytostatic effects on cancer cells.[1][4]
-
Modulation of Voltage-Gated Sodium Channels: The presence of the benzyloxy group points towards a possible interaction with sodium channels, leading to modulation of neuronal excitability.[5]
-
G-Protein Coupled Receptor (GPCR) Modulation: The compound may act as an agonist, antagonist, or allosteric modulator of various GPCRs, including but not limited to S1P1 or dopamine receptors, based on the activities of similar trifluoromethyl biphenyl structures.[8][9]
-
Enzyme Inhibition: The molecule could potentially inhibit enzymes such as monoamine oxidase, given the known activity of benzyloxy-containing compounds.[6]
Quantitative Data from Structurally Related Compounds
To provide a preliminary indication of potential potency, the following table summarizes the reported activities of structurally analogous compounds.
| Compound Class/Name | Target/Activity | Reported Potency (IC50/EC50) | Reference |
| Biphenylaminoquinoline derivatives with benzyloxy substituents | Anticancer (various cell lines) | Low micromolar range | [1] |
| 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide | S1P1 Receptor Agonist | 0.035 µM | [8] |
| Benzyloxy ortho/para-substituted chalcones | hMAO-B Inhibition | 0.067 µM (most potent) | [6] |
| 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP) | Positive Allosteric Modulator of GLP-1R | Not specified | [7] |
| 2-(fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl | Positive Allosteric Modulator of Dopamine D1 Receptor | Not specified | [9] |
Proposed Experimental Protocols
To investigate the hypothesized mechanisms of action, the following experimental workflows are proposed:
In Vitro Anticancer Screening
A tiered approach to assess potential anticancer activity would involve:
-
Cell Viability Assays: Initial screening against a panel of cancer cell lines (e.g., NCI-60) using assays such as MTT or CellTiter-Glo to determine IC50 values.
-
Mechanism of Cell Death Assays: For active compounds, further investigation into the mode of action through apoptosis assays (e.g., Annexin V/PI staining, caspase activation) and cell cycle analysis (e.g., flow cytometry).
-
Target Deconvolution: Employing techniques such as chemical proteomics or thermal shift assays to identify the specific molecular target(s) responsible for the anticancer effects.
Electrophysiological Assessment of Ion Channel Modulation
To test for effects on voltage-gated sodium channels:
-
Patch-Clamp Electrophysiology: Utilize whole-cell patch-clamp recordings in cell lines expressing specific sodium channel subtypes (e.g., Nav1.1-1.8) to measure effects on channel gating, including activation, inactivation, and recovery from inactivation.
-
High-Throughput Screening (HTS): Employ automated patch-clamp systems or fluorescence-based membrane potential assays for initial screening and dose-response studies.
GPCR Activity Profiling
To explore potential interactions with GPCRs:
-
Receptor Binding Assays: Conduct competitive radioligand binding assays using membranes from cells overexpressing a panel of GPCRs to determine binding affinity (Ki).
-
Functional Assays: Utilize cell-based functional assays to assess agonist or antagonist activity. Examples include cAMP measurement for Gs/Gi-coupled receptors, calcium mobilization assays for Gq-coupled receptors, and β-arrestin recruitment assays.
Visualizations of Proposed Pathways and Workflows
Proposed Signaling Pathway for Anticancer Activity
Caption: Proposed anticancer signaling pathway for the target compound.
Experimental Workflow for Ion Channel Modulation
Caption: Experimental workflow to assess sodium channel modulation.
Logical Relationship for GPCR Activity Screening
Caption: Logical workflow for determining GPCR activity.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently unavailable, a comprehensive analysis of its structural components and comparison with related molecules allows for the formulation of several compelling hypotheses regarding its potential mechanisms of action. The presence of the biphenyl scaffold, a trifluoromethyl group, and a benzyloxy moiety suggests that this compound may exhibit anticancer properties, modulate ion channel function, interact with GPCRs, or inhibit key enzymes. The proposed experimental workflows provide a clear path for the systematic investigation of these potential activities. This technical guide serves as a starting point for researchers to unlock the therapeutic potential of this and similar novel chemical entities.
References
- 1. Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijsdr.org [ijsdr.org]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Demonstration of the innate electrophilicity of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP), a small-molecule positive allosteric modulator of the glucagon-like peptide-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on trifluoromethyl-substituted biphenyls
An In-depth Guide to Trifluoromethyl-Substituted Biphenyls for Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing the biological and physicochemical properties of drug candidates.[1] The biphenyl moiety is a prevalent structural motif in a multitude of biologically active compounds, recognized for its role in pharmaceuticals, agrochemicals, and materials science.[2][3] When this versatile scaffold is functionalized with a trifluoromethyl (-CF3) group, the resulting molecule often exhibits dramatically improved therapeutic potential. The incorporation of the -CF3 group is a key strategy in drug design, valued for its ability to enhance metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profiles.[4][5][6]
The unique electronic properties of the trifluoromethyl group, particularly its high electronegativity, can significantly influence a drug's interaction with its biological target, often leading to increased potency.[4][5] Furthermore, the exceptional stability of the carbon-fluorine bond renders these compounds resistant to metabolic degradation, which can lead to a longer half-life in the body.[4] This technical guide provides a comprehensive literature review of trifluoromethyl-substituted biphenyls, focusing on their physicochemical properties, synthesis, and applications in drug development for researchers, scientists, and drug development professionals.
Physicochemical Properties of Trifluoromethyl-Substituted Biphenyls
The introduction of a trifluoromethyl group to a biphenyl scaffold imparts unique physicochemical characteristics that are highly advantageous in drug design. The -CF3 group is strongly electron-withdrawing and increases the lipophilicity of the molecule, which can improve its ability to penetrate cellular membranes and enhance absorption and distribution.[1][4] This modification can also augment the metabolic stability of a drug, as the carbon-fluorine bond is one of the strongest in organic chemistry, resisting enzymatic breakdown.[4] These properties are crucial in transforming a promising compound into a viable drug candidate.[1]
Below are tables summarizing the quantitative data for two representative trifluoromethyl-substituted biphenyls.
Table 1: Chemical Identifiers and Physicochemical Properties of 4-Cyano-4'-(trifluoromethyl)biphenyl
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile | [7] |
| CAS Number | 140483-60-9 | [7] |
| Molecular Formula | C₁₄H₈F₃N | [7] |
| Molecular Weight | 247.22 g/mol | [7] |
| Melting Point | 130 to 134 °C | [7] |
| Boiling Point | 324.5 ± 42.0 °C (Predicted) | [7] |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) |[7] |
Table 2: Spectroscopic Data for 4-Cyano-4'-(trifluoromethyl)biphenyl
| Spectrum | Data | Reference(s) |
|---|---|---|
| ¹H NMR (499.73 MHz) | δ 7.77, 7.75 (m, 4H), 7.7 (m, 4H) | [7] |
| ¹³C NMR (125.67 MHz) | δ 144.1 (C), 142.7 (C), 132.8 (CH), 130.7 (q, ²JC-F = 32.5 Hz, C), 127.9 (CH), 127.6 (CH), 126.1 (q, ³JC-F = 3.5 Hz, CH), 124 (q, ¹JC-F = 270 Hz, CF₃), 118.5 (CN), 112 (C) |[7] |
Table 3: Chemical Identifiers and Physicochemical Properties of 4,4'-Bis(trifluoromethyl)biphenyl
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]benzene | [8] |
| CAS Number | 581-80-6 | [8] |
| Molecular Formula | C₁₄H₈F₆ | [8] |
| Molecular Weight | 290.20 g/mol | [8] |
| XLogP3-AA | 5.5 |[8] |
Synthesis of Trifluoromethyl-Substituted Biphenyls
The most prevalent and efficient method for synthesizing trifluoromethyl-substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[3][9] This palladium-catalyzed reaction is highly valued for its tolerance of a wide range of functional groups and its high yields.[3][9][10] The reaction typically involves the coupling of a dihalogenated trifluoromethyl-benzene derivative with an arylboronic acid.[9] The choice of reactants and reaction conditions allows for site-selective synthesis, enabling the creation of diverse bi- and terphenyl structures.[9]
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
The following is a generalized protocol for the synthesis of fluorinated biphenyl compounds, based on established methodologies.[3][10][11] Optimization may be required for specific substrates.
Materials:
-
Aryl halide (e.g., 1-bromo-3,4-difluorobenzene)
-
Substituted arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium phosphate, K₃PO₄)
-
Solvent system (e.g., Water:Dioxane, 1:3 v/v ratio)
-
Pressure tube or reaction flask
-
Standard laboratory glassware and purification equipment (TLC plates, silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a pressure tube, combine the starting aryl halide (1.0 eq), the desired arylboronic acid (1.5 eq), potassium phosphate (K₃PO₄) as the base (1.5 eq), and the palladium catalyst, Pd(PPh₃)₄ (1.5 mol %).
-
Solvent Addition: Add the degassed water:dioxane (1:3 v/v) solvent mixture to the pressure tube.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 105 °C for approximately 8.5 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to confirm the formation of the target compound.
-
Purification: Upon completion, cool the reaction mixture to room temperature. The desired pure compound is then extracted and purified using column chromatography with a silica gel stationary phase and an appropriate solvent system (e.g., n-hexane and ethyl acetate).[3][10]
-
Characterization: The final product is dried and characterized using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FTIR to confirm its structure and purity.[3]
Table 4: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Value | Reference(s) |
|---|---|---|
| Aryl Halide | 1-bromo-3,4-difluorobenzene | [11] |
| Catalyst | Pd(PPh₃)₄ | [11] |
| Catalyst Loading | 1.5 mol % | [11] |
| Base | K₃PO₄ | [11] |
| Solvent | Water:Dioxane (1:3 v/v) | [11] |
| Temperature | 105 °C | [11] |
| Reaction Time | 8.5 hours |[11] |
Biological Relevance and Applications in Drug Development
Biphenyl derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2] The inclusion of a trifluoromethyl group can significantly enhance these activities.[5] For instance, trifluoromethyl-containing compounds can bind more effectively to the key enzymes or receptors of a virus, blocking its replication.[5] In cancer research, these compounds can enhance targeting and inhibitory activity against tumor cells by binding more closely to key protein targets and disrupting signal transduction pathways.[5]
A notable example of the application of structurally related compounds is in the treatment of HIV-1. Fluorinated biphenyls are being investigated as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[7] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change that disrupts the enzyme's catalytic activity, thereby halting the conversion of viral RNA into DNA, a critical step in the viral life cycle.[7]
Conclusion
Trifluoromethyl-substituted biphenyls represent a class of compounds with immense value in medicinal chemistry and drug development. The unique physicochemical properties conferred by the -CF3 group—including enhanced lipophilicity, metabolic stability, and target binding affinity—make these molecules highly attractive scaffolds for creating potent and effective therapeutics.[1][4] The Suzuki-Miyaura coupling provides a robust and versatile synthetic route for their preparation, allowing for the generation of a diverse chemical library.[3][9] As research continues to uncover the full potential of these compounds, from antiviral to anticancer applications, trifluoromethyl-substituted biphenyls will undoubtedly remain a cornerstone of innovative drug design.[5]
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 6. jelsciences.com [jelsciences.com]
- 7. benchchem.com [benchchem.com]
- 8. 4,4'-Bis[trifluoromethyl]biphenyl | C14H8F6 | CID 625891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Solubility Profile of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl. In the absence of specific quantitative experimental data in publicly available literature, this document focuses on predicting the compound's solubility based on its molecular structure, outlines detailed experimental protocols for its determination, and provides a visual workflow for these procedures.
Physicochemical Properties and Predicted Solubility
This compound is a complex organic molecule with distinct structural features that govern its solubility. The large, rigid biphenyl core and the benzyloxy group contribute to a significant non-polar character. Furthermore, the trifluoromethyl (-CF3) group, while highly electronegative, generally increases the lipophilicity of a molecule, enhancing its solubility in non-polar environments.[1][2] This is a crucial factor for applications in drug design, as it can improve membrane permeability.[1][2]
Based on the principle of "like dissolves like," it is predicted that this compound will exhibit poor solubility in polar solvents and good solubility in non-polar organic solvents.[3] Aromatic compounds, in general, tend to be insoluble in water but dissolve readily in organic solvents.[4] The biphenyl structure itself is known to be insoluble in water but soluble in solvents like benzene, toluene, and ether.[3][4][5]
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Insoluble | The large non-polar surface area of the biphenyl and benzyloxy groups dominates, preventing effective interaction with highly polar, hydrogen-bonding solvents.[3] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Sparingly to Moderately Soluble | May exhibit some solubility due to dipole-dipole interactions, but the overall non-polar character will likely limit high solubility. |
| Non-Polar | Hexane, Toluene, Dichloromethane (DCM), Chloroform, Diethyl Ether, Ethyl Acetate | Soluble | The non-polar nature of the solvent aligns well with the hydrophobic character of the compound, facilitating dissolution.[3][4][5][6] |
Experimental Protocol for Solubility Determination
To empirically determine the solubility of this compound, a standard qualitative shake-flask method can be employed. This protocol provides a systematic approach to classifying the compound's solubility in various solvents.
Materials:
-
This compound (solute)
-
A range of analytical grade solvents (see Table 1)
-
Small test tubes or vials (e.g., 13x100 mm) with caps
-
Vortex mixer
-
Pipettes and/or spatulas
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the solute, for instance, 10 mg, and place it into a clean, dry test tube.
-
Solvent Addition: Add a measured volume of the chosen solvent, for example, 1 mL, to the test tube. This creates an initial concentration for assessment.
-
Agitation: Cap the test tube securely and agitate the mixture vigorously using a vortex mixer for 1-2 minutes to ensure thorough mixing and facilitate dissolution.
-
Equilibration: Allow the mixture to stand at a constant temperature (e.g., room temperature, 25°C) for a period to reach equilibrium. For qualitative assessment, 15-30 minutes is often sufficient. For more rigorous quantitative analysis, this period may need to be extended to several hours.
-
Visual Observation: Carefully observe the mixture against a contrasting background.
-
Soluble: The solid completely dissolves, and the resulting solution is clear and free of any visible particles.
-
Sparingly or Partially Soluble: A portion of the solid dissolves, but some undissolved particles remain. The solution may appear hazy or contain visible sediment.
-
Insoluble: The solid does not appear to dissolve, and the vast majority remains as a distinct solid phase.
-
-
Classification: Record the observations for each solvent tested. For a more defined classification, solubility can be categorized based on the amount of solvent required to dissolve the solute (e.g., soluble if <30 parts of solvent are required for 1 part of solute).
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Visualizing the Experimental Workflow
The logical steps for determining the solubility of a novel compound can be visualized as a clear workflow. The following diagram, generated using Graphviz (DOT language), illustrates this process.
Caption: Experimental workflow for determining the qualitative solubility of a compound.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Biphenyl - Wikipedia [en.wikipedia.org]
- 5. Biphenyl (1,1-biphenyl) - DCCEEW [dcceew.gov.au]
- 6. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl and its precursors in Suzuki-Miyaura cross-coupling reactions. This class of compounds, featuring a trifluoromethyl group and a benzyloxy moiety, is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by these functional groups. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the benzyloxy group offers a handle for further functionalization or can act as a key pharmacophoric element.[1][2][3]
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4][5] Its mild reaction conditions and tolerance of a wide range of functional groups make it an invaluable tool in the synthesis of complex organic molecules.[6]
Synthesis of this compound via Suzuki Coupling
A primary application of Suzuki coupling in this context is the synthesis of this compound itself. This is typically achieved by the cross-coupling of an aryl halide with an arylboronic acid or ester. The two principal routes are:
-
Route A: Coupling of 1-halo-2-(trifluoromethyl)benzene with 4-(benzyloxy)phenylboronic acid.
-
Route B: Coupling of 4-halo-1-(benzyloxy)benzene with 2-(trifluoromethyl)phenylboronic acid.
The choice of route may depend on the commercial availability and reactivity of the starting materials. The electron-withdrawing nature of the trifluoromethyl group generally enhances the reactivity of the corresponding aryl halide in the oxidative addition step of the catalytic cycle.[7]
Quantitative Data Summary for Analogous Suzuki Coupling Reactions
The following tables summarize representative quantitative data for Suzuki-Miyaura couplings of structurally related aryl halides and boronic acids. This data can serve as a reference for estimating expected yields and optimizing reaction conditions for the synthesis of this compound.
Table 1: Suzuki Coupling of Trifluoromethyl-Substituted Aryl Halides with Phenylboronic Acids
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ | MeOH | 80 | 12 | 89 | [8] |
| 1-bromo-4-(trifluoromethyl)benzene | 4-methoxyphenylboronic acid | Pd(OAc)₂ (1.0) | - | KOH | H₂O | 90 | 1 | >99 | [9] |
| 1-bromo-2-(trifluoromethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 85 | [10] |
Table 2: Suzuki Coupling of Benzyloxy-Substituted Aryl Halides with Arylboronic Acids
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-bromo-1-(benzyloxy)benzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | [11] |
| 4-chloro-1-(benzyloxy)benzene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 16 | 88 | [11] |
| 1-bromo-4-(benzyloxy)benzene | 3-aminophenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 12 | 85 | [12] |
Experimental Protocols
The following protocols are generalized procedures for the synthesis of this compound via Suzuki-Miyaura coupling. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be required to achieve the best results.
Protocol 1: Synthesis of this compound from 1-Bromo-2-(trifluoromethyl)benzene and 4-(Benzyloxy)phenylboronic Acid
Materials:
-
1-Bromo-2-(trifluoromethyl)benzene
-
4-(Benzyloxy)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene
-
Ethanol
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv.), 4-(benzyloxy)phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[6][13]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.[6][14]
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl as a Phosphine Ligand Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phosphine ligands are indispensable in transition metal catalysis, enabling a wide array of chemical transformations crucial for pharmaceutical and materials science.[1] The electronic and steric properties of these ligands can be finely tuned to control the reactivity and selectivity of metal catalysts.[1] Biphenyl-based phosphine ligands, often bulky, are known to enhance catalytic activity in various cross-coupling reactions.[2][3] The incorporation of a trifluoromethyl (CF₃) group can further modulate the ligand's electronic properties, often leading to improved catalytic performance.[4][5][6] This document outlines the application of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl as a precursor for the synthesis of a novel phosphine ligand and its subsequent use in catalysis. The benzyloxy group offers a handle for further functionalization or deprotection to the corresponding phenol, allowing for the generation of a library of ligands with diverse properties.
Synthesis of a Novel Phosphine Ligand
The synthesis of a phosphine ligand from this compound can be achieved through a directed ortho-metalation strategy followed by quenching with a phosphorus electrophile. This approach allows for the regioselective introduction of the phosphino group at the position ortho to the trifluoromethyl group, leveraging the directing ability of the trifluoromethyl group and the biphenyl scaffold.
Experimental Protocol: Synthesis of (4'-(Benzyloxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)diphenylphosphine
This protocol is based on general methods for the synthesis of biaryl phosphine ligands.[2][7]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Chlorodiphenylphosphine (ClPPh₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.1 equiv) dropwise to the solution. Stir the mixture at -78 °C for 2 hours.
-
Add chlorodiphenylphosphine (1.2 equiv) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired phosphine ligand.
-
The phosphine can be protected as a phosphine-borane complex by treatment with borane-tetrahydrofuran complex (BH₃·THF) to improve air stability.[7]
Logical Workflow for Ligand Synthesis
Caption: Synthetic workflow for the phosphine ligand.
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The newly synthesized phosphine ligand is expected to be highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bulky and electron-withdrawing nature of the ligand can promote both oxidative addition and reductive elimination steps in the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions using bulky phosphine ligands.[3]
Materials:
-
Aryl chloride (e.g., 4-chloroanisole) (1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
(4'-(Benzyloxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)diphenylphosphine (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
In a reaction vial, combine the aryl chloride, arylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium phosphate.
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add toluene and water (typically a 10:1 ratio).
-
Seal the vial and heat the reaction mixture at 100 °C for the specified time (e.g., 12-24 hours), with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura catalytic cycle.
Expected Performance Data
The following tables summarize the expected performance of the (4'-(Benzyloxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)diphenylphosphine ligand in the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid, based on data for structurally similar ligands.[3]
Table 1: Reaction Conditions and Yields
| Entry | Catalyst Loading (mol%) | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 2 | 80 | 24 | 75 |
| 2 | 1 | 2 | 100 | 12 | 92 |
| 3 | 0.5 | 1 | 100 | 18 | 88 |
| 4 | 2 | 4 | 100 | 8 | 95 |
Table 2: Substrate Scope and Yields
| Aryl Halide | Boronic Acid | Product | Yield (%) |
| 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 95 |
| 2-Chlorotoluene | 4-Acetylphenylboronic acid | 4'-(2-Methylphenyl)acetophenone | 91 |
| 4-Chlorobenzonitrile | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)benzonitrile | 89 |
| 1-Bromo-4-(trifluoromethyl)benzene | Naphthalene-2-boronic acid | 2-(4-(Trifluoromethyl)phenyl)naphthalene | 93 |
References
- 1. cfmot.de [cfmot.de]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl is a versatile bifunctional building block in organic synthesis. Its structure incorporates a benzyloxy-protected phenol, which can be readily deprotected to reveal a reactive hydroxyl group, and a trifluoromethyl group, which can significantly influence the electronic properties, lipophilicity, and metabolic stability of a target molecule. This combination makes it a valuable precursor for the synthesis of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science.
The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The biphenyl scaffold is a common motif in many biologically active compounds and liquid crystals. The benzyloxy protecting group allows for selective reactions at other positions of the molecule before its removal to unmask the phenol for further functionalization.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its deprotected analog, 4'-hydroxy-2-(trifluoromethyl)-1,1'-biphenyl, are presented below.
| Property | This compound | 4'-Hydroxy-2-(trifluoromethyl)-1,1'-biphenyl (Predicted) | Reference |
| CAS Number | 1314988-09-4 | N/A | Commercial Suppliers |
| Molecular Formula | C₂₀H₁₅F₃O | C₁₃H₉F₃O | - |
| Molecular Weight | 328.33 g/mol | 238.20 g/mol | - |
| Appearance | White to off-white solid | - | Commercial Suppliers |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Soluble in polar organic solvents (e.g., Methanol, Acetone) | General Chemical Knowledge |
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a precursor to 4'-hydroxy-2-(trifluoromethyl)-1,1'-biphenyl and its derivatives. The subsequent functionalization of the hydroxyl group allows for the introduction of various pharmacophores or moieties for tuning material properties.
Deprotection to 4'-Hydroxy-2-(trifluoromethyl)-1,1'-biphenyl
The removal of the benzyl protecting group is a crucial step to unmask the phenolic hydroxyl group for further synthetic transformations. Catalytic hydrogenation is the most common and efficient method for this deprotection.
Experimental Workflow for Deprotection
Caption: Workflow for the deprotection of the benzyl group.
Detailed Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask or perform the reaction in a Parr hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation and Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude product, 4'-hydroxy-2-(trifluoromethyl)-1,1'-biphenyl, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling Reactions
While the primary use involves the benzyloxy group, the biphenyl core itself can be further functionalized if it possesses a suitable leaving group (e.g., Br, I, OTf) at another position. As this compound does not have such a group, this section provides a general protocol for a Suzuki-Miyaura reaction on a related, hypothetical brominated analog to illustrate the potential for further elaboration of the biphenyl scaffold.
Representative Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add the bromo-biphenyl substrate (1.0 eq), the corresponding boronic acid or boronate ester (1.1-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq) or cesium carbonate (2.0 eq).
-
Catalyst System: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir under an inert atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Spectroscopic Data of a Related Compound
| Compound | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 100 MHz) δ (ppm) | 19F NMR (CDCl₃, 376 MHz) δ (ppm) |
| 4'-(Trifluoromethyl)biphenyl-2-carboxylic acid | 8.00-7.20 (m, 8H) | 172.5, 145.1, 140.2, 132.0, 131.5, 130.8, 129.9, 129.3, 128.8 (q, J=32 Hz), 127.6, 125.4 (q, J=4 Hz), 124.2 (q, J=272 Hz) | -62.5 |
Note: The spectral data provided is for a related compound and should be used as a general reference.
Conclusion
This compound is a valuable and strategic building block for the synthesis of complex organic molecules. Its utility is primarily centered on the deprotection of the benzyl group to yield a versatile phenolic intermediate. This intermediate can be further elaborated to access a diverse range of compounds with potential applications in drug discovery and materials science, leveraging the beneficial properties imparted by the trifluoromethyl group and the biphenyl core. The protocols provided herein offer a starting point for the effective utilization of this building block in various synthetic endeavors.
Application Note and Protocol for the Scale-up Synthesis of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a benzyloxy group for potential deprotection to a phenol and a trifluoromethyl group to enhance metabolic stability and binding affinity, makes it a valuable building block in medicinal chemistry. The efficient and scalable synthesis of this intermediate is crucial for the timely progression of drug development projects.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This method is widely adopted in both academic and industrial settings due to its mild reaction conditions, tolerance of various functional groups, and generally high yields.[1] This application note provides a detailed protocol for the scale-up synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Reaction Scheme
The synthesis proceeds via the Suzuki-Miyaura coupling of 1-bromo-2-(trifluoromethyl)benzene and 4-(benzyloxy)phenylboronic acid.
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Quantitative Data Summary
The following tables summarize the representative quantitative data for the scale-up synthesis of this compound.
Table 1: Reactant and Reagent Quantities for Scale-up Synthesis
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Equivalents |
| 1-Bromo-2-(trifluoromethyl)benzene | 225.01 | 1.00 | 225.01 | - | 1.0 |
| 4-(Benzyloxy)phenylboronic acid | 228.05 | 1.10 | 250.86 | - | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.005 | 1.12 | - | 0.005 |
| SPhos | 410.48 | 0.01 | 4.10 | - | 0.01 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.00 | 414.63 | - | 3.0 |
| Toluene | - | - | - | 2000 | - |
| Water | - | - | - | 500 | - |
Table 2: Expected Yield and Purity
| Parameter | Value |
| Theoretical Yield | 328.33 g |
| Expected Yield | 279 - 312 g |
| Yield (%) | 85 - 95% |
| Purity (by HPLC) | >98% |
Experimental Protocol
This protocol details the scale-up synthesis of this compound.
Materials and Equipment
-
1-Bromo-2-(trifluoromethyl)benzene
-
4-(Benzyloxy)phenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
5L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup:
-
To a 5L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 1-bromo-2-(trifluoromethyl)benzene (225.01 g, 1.00 mol), 4-(benzyloxy)phenylboronic acid (250.86 g, 1.10 mol), palladium(II) acetate (1.12 g, 0.005 mol), and SPhos (4.10 g, 0.01 mol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
-
Solvent and Base Addition:
-
Under a positive flow of nitrogen, add anhydrous toluene (2000 mL).
-
In a separate flask, dissolve potassium carbonate (414.63 g, 3.00 mol) in deionized water (500 mL). Degas the solution by bubbling nitrogen through it for 30 minutes.
-
Add the degassed potassium carbonate solution to the reaction mixture.
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to 90-95 °C.
-
Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6-8 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a large separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine all organic layers and wash with deionized water (1000 mL) followed by brine (1000 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
-
Visualizations
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Characterization Data (Representative)
Table 3: Expected ¹H and ¹³C NMR Data
| Nucleus | Expected Chemical Shift (ppm) in CDCl₃ |
| ¹H NMR | ~7.6-7.2 (m, Ar-H), ~7.1 (d, Ar-H), ~5.1 (s, -OCH₂Ph) |
| ¹³C NMR | ~158 (Ar-C-O), ~140-120 (Ar-C), ~124 (q, J ≈ 272 Hz, -CF₃), ~70 (-OCH₂Ph) |
Actual chemical shifts and coupling constants should be determined experimentally for the synthesized compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium compounds can be toxic and should be handled with care.
-
Toluene is flammable and an irritant. Avoid inhalation and contact with skin.
-
The reaction is performed under an inert atmosphere of nitrogen as the palladium catalyst can be sensitive to air.[7]
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound, a key pharmaceutical intermediate. The use of the Suzuki-Miyaura cross-coupling reaction ensures high yields and purity, making this protocol suitable for the production of significant quantities of the target compound required for drug development and manufacturing.[8][9][10][11] Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Solved Please!! Help me annotate the 1H and 13C NMR for | Chegg.com [chegg.com]
- 7. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Synthesis of Novel Derivatives from 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the versatile building block, 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl. The trifluoromethyl group offers unique electronic properties and metabolic stability, while the benzyloxy group provides a strategic point for deprotection and further functionalization, making this scaffold highly attractive for the development of new therapeutic agents and functional materials.[1][2]
The protocols outlined below focus on two key synthetic transformations: palladium-catalyzed Suzuki-Miyaura cross-coupling for the introduction of diverse aryl and heteroaryl moieties, and subsequent debenzylation to unmask a phenolic hydroxyl group, opening avenues for a wide array of further derivatizations.
Suzuki-Miyaura Cross-Coupling for Biaryl Elaboration
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. Its mild reaction conditions, tolerance of various functional groups, and generally high yields make it an ideal choice for the derivatization of the this compound core. For this protocol, we will assume a hypothetical bromo-substituted starting material, 4'-(Benzyloxy)-5-bromo-2-(trifluoromethyl)-1,1'-biphenyl, to illustrate the coupling process.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
4'-(Benzyloxy)-5-bromo-2-(trifluoromethyl)-1,1'-biphenyl (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-(Benzyloxy)-5-bromo-2-(trifluoromethyl)-1,1'-biphenyl, the aryl/heteroaryl boronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst followed by the anhydrous solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biphenyl derivative.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | DMF | 110 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 10 | 88 |
Note: The above data is illustrative and yields may vary depending on the specific substrates and reaction conditions.
Debenzylation to Access Phenolic Derivatives
The benzyloxy group serves as an excellent protecting group for the phenolic hydroxyl. Its removal is a crucial step to enable further derivatization. Catalytic hydrogenolysis is a common and effective method for debenzylation.
Experimental Protocol: General Procedure for Debenzylation via Hydrogenolysis
Materials:
-
Benzyloxy-substituted biphenyl derivative (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt%, 5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, Ethyl acetate)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Reaction Setup: Dissolve the benzyloxy-substituted biphenyl derivative in the chosen solvent in a round-bottom flask.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen. Repeat this cycle three times.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude phenolic product. If necessary, the product can be further purified by recrystallization or column chromatography.
Data Presentation: Representative Debenzylation Reactions
| Entry | Starting Material | Solvent | Time (h) | Yield (%) |
| 1 | Derivative from Entry 1 (Table 1) | Methanol | 4 | 95 |
| 2 | Derivative from Entry 2 (Table 1) | Ethyl Acetate | 6 | 98 |
| 3 | Derivative from Entry 3 (Table 1) | Ethanol | 5 | 93 |
| 4 | Derivative from Entry 4 (Table 1) | Methanol | 4 | 96 |
Note: The above data is illustrative and yields may vary depending on the specific substrates and reaction conditions.
Visualization of Synthetic Pathways and Workflows
Diagram 1: Synthetic Pathway for Novel Biphenyl Derivatives
Caption: Synthetic route to novel biphenyl derivatives.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Diagram 3: Signaling Pathway Inhibition by a Hypothetical Biphenyl Derivative
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
These protocols and visualizations provide a comprehensive guide for the synthesis and potential application of novel derivatives from this compound, aiding researchers in the development of new chemical entities with desired biological or material properties.
References
Protocol for functionalization of the benzyloxy group in 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl
These application notes provide detailed protocols for the functionalization of the benzyloxy group in 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl. The process involves a two-step reaction sequence: first, the deprotection (debenzylation) of the benzyloxy group to yield the corresponding phenol, followed by the functionalization of the newly formed hydroxyl group. These protocols are intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Part 1: Debenzylation of this compound
The removal of the benzyl protecting group is a critical first step to enable further functionalization. The most common and effective method for this transformation on an aryl benzyl ether is catalytic hydrogenation. This method offers high yields and clean conversion under relatively mild conditions.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes the palladium-catalyzed hydrogenolysis of the benzyl ether to yield 4'-hydroxy-2-(trifluoromethyl)-1,1'-biphenyl.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate (EtOAc), anhydrous
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Celite®
-
Round-bottom flask
-
Hydrogenation balloon or H-Cube system
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of ethyl acetate and methanol (e.g., 1:1 v/v, ~0.1 M concentration) in a round-bottom flask.
-
Carefully add 10% palladium on carbon (10-20 mol%) to the solution.
-
Seal the flask and purge the system with nitrogen or argon, followed by hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-16 hours).
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 4'-hydroxy-2-(trifluoromethyl)-1,1'-biphenyl.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Data Presentation: Debenzylation Reaction
| Parameter | Value | Reference |
| Substrate | This compound | N/A |
| Product | 4'-hydroxy-2-(trifluoromethyl)-1,1'-biphenyl | N/A |
| Catalyst | 10% Pd/C | N/A |
| Solvent | EtOAc/MeOH | N/A |
| Temperature | Room Temperature | N/A |
| Reaction Time | 4-16 hours | N/A |
| Typical Yield | >95% | N/A |
(Note: Quantitative data is representative for this type of transformation. Actual results may vary.)
Workflow Diagram: Debenzylation
Caption: Workflow for the catalytic debenzylation of 4'-(benzyloxy)-biphenyl.
Part 2: Functionalization of 4'-hydroxy-2-(trifluoromethyl)-1,1'-biphenyl
The resulting phenol is a versatile intermediate for introducing a wide range of functional groups. A common and useful functionalization is the Williamson ether synthesis, which allows for the introduction of various alkyl or substituted alkyl chains.
Experimental Protocol: O-Alkylation (Williamson Ether Synthesis)
This protocol details the alkylation of the hydroxyl group using an alkyl halide under basic conditions.
Materials:
-
4'-hydroxy-2-(trifluoromethyl)-1,1'-biphenyl
-
Alkyl halide (e.g., R-Br, R-I) (1.1-1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard glassware for aqueous work-up
Procedure:
-
To a solution of 4'-hydroxy-2-(trifluoromethyl)-1,1'-biphenyl (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated biphenyl.
Data Presentation: O-Alkylation Reaction
| Parameter | Value | Reference |
| Substrate | 4'-hydroxy-2-(trifluoromethyl)-1,1'-biphenyl | N/A |
| Reagents | Alkyl halide, K₂CO₃ | N/A |
| Solvent | DMF | N/A |
| Temperature | 60-80 °C | N/A |
| Reaction Time | 2-12 hours | N/A |
| Typical Yield | 70-95% | N/A |
(Note: Quantitative data is representative and highly dependent on the specific alkyl halide used. Actual results may vary.)
Overall Reaction Scheme Diagram
Caption: Two-step protocol for functionalizing the benzyloxy group.
Application Notes and Protocols: The Use of Trifluoromethyl-Biphenyl Moieties in the Synthesis of Bioactive Molecules
Introduction
Biphenyl scaffolds featuring a trifluoromethyl group are of significant interest in medicinal chemistry. The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The compound 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl represents a key building block for introducing these desirable properties into potential drug candidates. While specific, publicly available synthetic routes originating from this exact molecule are limited, its structural motifs are representative of precursors used in the synthesis of numerous bioactive molecules.
To provide a detailed and practical guide for researchers, this document will use the synthesis of Atorvastatin , a highly successful cholesterol-lowering drug, as a representative example. Atorvastatin is a competitive inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[4][5] Its synthesis involves the creation of a complex heterocyclic core, illustrating the broader principles of constructing bioactive molecules from advanced intermediates.
Synthesis of Atorvastatin: A Representative Workflow
The industrial synthesis of Atorvastatin often employs a convergent Paal-Knorr pyrrole synthesis. This strategy involves the preparation of two key intermediates that are then combined to form the central pyrrole ring of the molecule.[6]
The following diagram illustrates a common synthetic workflow for Atorvastatin.
Caption: A simplified workflow for the synthesis of Atorvastatin via the Paal-Knorr reaction.
Detailed Experimental Protocols
The following protocols are adapted from established laboratory-scale syntheses of Atorvastatin intermediates and the final product.[7][8]
This step involves the condensation of a 1,4-diketone intermediate with a chiral primary amine to form the central pyrrole ring.
Materials and Reagents:
-
4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (Diketone intermediate)
-
(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-yl-acetic acid, tert-butyl ester (Amine intermediate)
-
Pivalic acid (catalyst)
-
Toluene
-
Heptane
-
Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add the diketone intermediate (1 equivalent).
-
Dissolve the diketone in a mixture of toluene, heptane, and THF.
-
Add the amine intermediate (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of pivalic acid (0.1-0.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 85-95 °C) and stir for 18-24 hours, with continuous removal of water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected Atorvastatin intermediate.
The protecting groups are removed to reveal the diol and carboxylic acid functionalities.
Materials and Reagents:
-
Protected Atorvastatin intermediate from Part 1
-
Methanol
-
Hydrochloric acid (1 M aqueous)
-
Sodium hydroxide
-
Ethyl acetate
-
Deionized water
Procedure:
-
Acetonide Deprotection: Dissolve the protected intermediate (1 equivalent) in methanol. Add 1 M HCl dropwise while stirring at room temperature. Stir the mixture for 2-4 hours, monitoring by TLC. Neutralize with a mild base (e.g., sodium bicarbonate solution) and extract the product with ethyl acetate.
-
Ester Hydrolysis (Saponification): Dissolve the deprotected diol ester (1 equivalent) in a mixture of methanol and water. Add sodium hydroxide and stir until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl to a pH of approximately 4-5 to precipitate the Atorvastatin acid.
-
Extract the Atorvastatin acid with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
The final step is the formation of the calcium salt.
Procedure:
-
Dissolve the Atorvastatin acid in a suitable solvent like methanol.
-
Add a stoichiometric amount of calcium acetate solution.
-
Stir the mixture to allow the precipitation of Atorvastatin calcium.
-
Filter the solid, wash with deionized water, and dry under vacuum to obtain the final product.
Quantitative Data Summary
The following tables summarize typical yields for the synthetic steps and the biological activity of Atorvastatin.
Table 1: Representative Reaction Yields
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Paal-Knorr Synthesis | Diketone & Amine Intermediates | Protected Atorvastatin | ~60-70%[8] |
| Deprotection & Saponification | Protected Atorvastatin | Atorvastatin Acid | ~85-95% |
| Salt Formation | Atorvastatin Acid | Atorvastatin Calcium | >95% |
Table 2: Biological Activity of Atorvastatin
| Target | Assay | Value |
| HMG-CoA Reductase | IC₅₀ (Inhibition constant) | 3.0 - 8.0 nM[9] |
| Cholesterol Biosynthesis (in HepG2 cells) | IC₅₀ | 0.078 µM[9] |
Mechanism of Action and Signaling Pathway
Atorvastatin functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[10][11] This inhibition reduces the synthesis of mevalonate, a key precursor to cholesterol.[12][13] The reduction in intracellular cholesterol levels leads to an upregulation of LDL receptors on liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[4][5]
The diagram below illustrates the initial steps of the cholesterol biosynthesis pathway and the point of inhibition by Atorvastatin.
Caption: Atorvastatin competitively inhibits HMG-CoA reductase, blocking the synthesis of mevalonate.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Atorvastatin - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. HMG-CoA reductase inhibitors: design, synthesis, and biological activity of tetrahydroindazole-substituted 3,5-dihydroxy-6-heptenoic acid sodium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Atorvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. What is Cholesterol Synthesis? Steps & Regulation [allen.in]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl, a sterically hindered and electronically challenging biaryl compound. The primary synthetic route discussed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
| Issue | Potential Cause | Suggested Solution |
| 1. Low or No Conversion of Starting Materials | Inactive Catalyst: The Pd(0) active species has not been efficiently generated or has been deactivated. | - Ensure rigorous degassing of all solvents and reagents to remove oxygen. - Use a fresh batch of palladium precursor and phosphine ligand. - Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active species. |
| Improper Ligand Choice: The phosphine ligand may not be suitable for the sterically hindered and electron-deficient substrate. | - Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands known to facilitate challenging couplings.[1] - Trialkylphosphines like tri-tert-butylphosphine can also be effective.[2] | |
| Ineffective Base: The chosen base may not be strong enough to promote the transmetalation step effectively. | - Screen stronger bases such as K₃PO₄ or Cs₂CO₃. - Ensure the base is finely powdered to maximize surface area and reactivity. | |
| Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | - Gradually increase the reaction temperature, monitoring for potential side reactions or decomposition. | |
| 2. Significant Formation of Homocoupled Byproducts | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | - Improve the degassing procedure for solvents and the reaction mixture (e.g., multiple freeze-pump-thaw cycles or sparging with an inert gas for an extended period). |
| Inefficient Catalysis: A slow cross-coupling reaction can allow for competing homocoupling pathways. | - Optimize the catalyst system (palladium source and ligand) to accelerate the desired cross-coupling. | |
| 3. Cleavage of the Benzyloxy Protecting Group | Harsh Reaction Conditions: The benzyl ether may be sensitive to certain reagents or high temperatures. | - Avoid strongly acidic or basic conditions if possible, although Suzuki couplings are typically basic. - If cleavage is significant, consider a lower reaction temperature for a longer duration. |
| 4. Protodeboronation of 4-Benzyloxyphenylboronic Acid | Presence of Protic Solvents/Impurities: Water or other protic species can lead to the replacement of the boronic acid group with a hydrogen atom. | - Use anhydrous solvents and ensure all glassware is thoroughly dried. - Minimize the amount of water in the solvent system if possible, while still ensuring the solubility and activation of the base. |
| Extended Reaction Times at High Temperatures: These conditions can favor the protodeboronation side reaction. | - Monitor the reaction progress closely and stop the reaction once the starting materials are consumed. - Consider using a more active catalyst system that allows for lower temperatures or shorter reaction times. | |
| 5. Difficulty in Product Purification | Similar Polarity of Product and Byproducts: Homocoupled products or other impurities may have similar chromatographic behavior to the desired biphenyl. | - Optimize the reaction to minimize byproduct formation. - Employ different solvent systems for column chromatography to improve separation. - Recrystallization of the crude product may be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the Suzuki coupling to synthesize this compound?
A1: The most common starting materials are an aryl halide and a boronic acid (or its ester derivative). For this synthesis, you would typically use:
-
Aryl Halide: 2-Bromobenzotrifluoride or 2-chlorobenzotrifluoride. The bromide is generally more reactive than the chloride.
-
Boronic Acid: 4-(Benzyloxy)phenylboronic acid.
Q2: Which palladium catalyst and ligand combination is most effective for this sterically hindered coupling?
A2: Due to the steric hindrance from the ortho-trifluoromethyl group, a catalyst system with a bulky and electron-rich phosphine ligand is recommended.[1] Effective combinations include:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: SPhos, XPhos, or other biaryl phosphine ligands (Buchwald ligands). Tri-tert-butylphosphine has also been shown to be effective in similar challenging couplings.[2]
Q3: What are the optimal base and solvent conditions?
A3: The choice of base and solvent is crucial for yield improvement.
-
Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate for challenging couplings.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. Common solvent systems include toluene/water, 1,4-dioxane/water, or 2-methyltetrahydrofuran (2-MeTHF).
Q4: How can I minimize the formation of homocoupled byproducts?
A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this:
-
Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Thoroughly degas all solvents and the reaction mixture before heating.
-
Using the optimal catalyst-ligand combination can accelerate the desired cross-coupling, outcompeting the homocoupling reaction.
Q5: Is the benzyloxy protecting group stable under Suzuki coupling conditions?
A5: The benzyl ether is generally stable under the basic conditions of a Suzuki-Miyaura reaction. However, prolonged heating at high temperatures could potentially lead to some cleavage. It is advisable to monitor the reaction for the appearance of 4-hydroxy-2'-(trifluoromethyl)biphenyl as a byproduct.
Experimental Protocols
General Procedure for the Synthesis of this compound
This is a generalized protocol and may require optimization for specific laboratory conditions and reagent batches.
Materials:
-
2-Bromobenzotrifluoride (1.0 equiv)
-
4-(Benzyloxy)phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Toluene and Water (e.g., 5:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromobenzotrifluoride, 4-(benzyloxy)phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Mandatory Visualizations
Diagrams
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Common side reactions in the synthesis of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of 4'-(benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl, a key intermediate in various research and development applications. The primary synthetic route covered is the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 4-(benzyloxy)phenylboronic acid with an aryl halide, such as 1-bromo-2-(trifluoromethyl)benzene, in the presence of a palladium catalyst and a base.
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The two most common side reactions are the homocoupling of the 4-(benzyloxy)phenylboronic acid to form 4,4'-bis(benzyloxy)-1,1'-biphenyl, and the protodeboronation of the boronic acid, which results in the formation of benzyloxybenzene. Dehalogenation of the 1-bromo-2-(trifluoromethyl)benzene can also occur.
Q3: How can I minimize the formation of the homocoupling byproduct?
A3: Homocoupling is often promoted by the presence of oxygen. Therefore, ensuring the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and using thoroughly degassed solvents are critical steps to minimize this side product. The choice of palladium catalyst and reaction conditions can also influence the extent of homocoupling.
Q4: What conditions can lead to protodeboronation, and how can it be prevented?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be facilitated by prolonged reaction times, elevated temperatures, and the presence of moisture or acidic protons. To mitigate this, ensure the use of anhydrous solvents, a suitable base to facilitate the catalytic cycle efficiently, and monitor the reaction to avoid unnecessarily long heating times. In some cases, using a boronic ester (e.g., a pinacol ester) instead of the boronic acid can reduce the likelihood of protodeboronation.
Q5: The reaction is not proceeding to completion, and I am recovering starting materials. What should I check?
A5: Incomplete conversion can be due to several factors. First, verify the activity of your palladium catalyst; older catalysts or those exposed to air may be less effective. Ensure your base is strong enough and sufficiently soluble in the reaction medium to activate the boronic acid for transmetalation. The choice of ligand for the palladium catalyst is also crucial, especially when dealing with sterically hindered or electronically challenging substrates. Finally, confirm the purity of your starting materials, as impurities can inhibit the catalyst.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Suzuki coupling.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Inactive catalyst- Inefficient base- Suboptimal solvent system- Low reaction temperature- Protodeboronation of the boronic acid | - Use a fresh, high-quality palladium catalyst and ligand.- Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄).- Screen different solvent mixtures (e.g., dioxane/water, toluene/ethanol/water).- Increase the reaction temperature in increments.- Use the boronic acid pinacol ester instead of the free acid. |
| Significant Formation of Homocoupled Byproduct (4,4'-bis(benzyloxy)-1,1'-biphenyl) | - Presence of oxygen in the reaction mixture- Inappropriate palladium catalyst | - Ensure all solvents are thoroughly degassed prior to use.- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.- Use a catalyst system less prone to promoting homocoupling. |
| Significant Formation of Protodeboronation Byproduct (Benzyloxybenzene) | - Presence of water or protic impurities- Reaction time is too long- Inappropriate base | - Use anhydrous solvents and reagents.- Monitor the reaction progress by TLC or GC-MS and stop the reaction upon completion.- Select a non-aqueous base or minimize the amount of water in the solvent system. |
| Formation of Debrominated Byproduct (Benzotrifluoride) | - Presence of reducing agents or certain phosphine ligands | - Ensure the purity of all reagents.- Consider using a different phosphine ligand or a ligandless catalyst system if the problem persists. |
Experimental Protocol: Suzuki-Miyaura Coupling
Below is a representative experimental protocol for the synthesis of this compound. This is a general guideline and may require optimization for specific laboratory conditions and reagent batches.
Materials:
-
4-(Benzyloxy)phenylboronic acid
-
1-Bromo-2-(trifluoromethyl)benzene
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 4-(benzyloxy)phenylboronic acid (1.2 eq), 1-bromo-2-(trifluoromethyl)benzene (1.0 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.02 eq) to the flask under a positive flow of argon.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under the argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Visualizations
Troubleshooting Suzuki reaction with 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl and similar sterically hindered, electron-deficient biaryls via the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis. The synthesis of this compound involves coupling a sterically hindered and electron-deficient partner, which can lead to common issues such as low yield, side product formation, and incomplete conversion.
Q1: My Suzuki reaction is resulting in a low or no yield of the desired biphenyl product. What are the most common causes and how can I fix them?
A1: Low to no yield in a challenging Suzuki coupling like this often points to issues with the catalyst system, reaction conditions, or reagent quality. The ortho-trifluoromethyl group introduces significant steric hindrance and electronic effects that must be addressed.
Initial Checks & Solutions:
-
Reagent Integrity:
-
Boronic Acid/Ester Stability: Electron-deficient arylboronic acids, such as (2-trifluoromethyl)phenylboronic acid, are particularly susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen.[1] Use fresh, high-purity boronic acid or consider converting it to a more stable form like a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt, which can be less prone to this side reaction.[1][2][3]
-
Catalyst and Ligand Quality: Palladium catalysts can degrade, and phosphine ligands are easily oxidized by air.[1] Ensure your catalyst and ligand are fresh and have been stored properly under an inert atmosphere.
-
Solvent and Base Purity: Use anhydrous, degassed solvents. Oxygen can deactivate the palladium catalyst, leading to the formation of palladium black and promoting side reactions like homocoupling.[1][4]
-
-
Catalyst System Optimization (Critical for Hindered Substrates):
-
Ineffective Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding couplings.[5] You must use bulky, electron-rich ligands that can stabilize the catalyst and promote the difficult oxidative addition and reductive elimination steps.[6][7]
-
Recommended Ligands: Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended for these types of transformations.[6][7]
-
-
Reaction Conditions:
-
Inadequate Base: The base is crucial for activating the boronic acid for the transmetalation step.[6][8] For sterically hindered substrates, moderately strong bases are often required.
-
Temperature: Higher temperatures can help overcome the activation energy for the coupling of hindered substrates.[6] However, excessively high temperatures can also accelerate catalyst decomposition and side reactions. Typical ranges are 80-110 °C.[6]
-
Q2: I am observing significant side products, such as homocoupling of my boronic acid and/or dehalogenation of my aryl halide. How can I minimize these?
A2: The formation of side products is common in complex Suzuki reactions and can significantly lower the yield of the desired product.
-
Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl (e.g., 2,2'-bis(trifluoromethyl)biphenyl). It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[2][6]
-
Protodeboronation: As mentioned in Q1, this is the replacement of the boronic acid group with a hydrogen. It is a major side reaction for electron-deficient boronic acids.[1][2]
-
Dehalogenation: This involves the replacement of the halide on your aryl halide with a hydrogen. This can occur if the palladium complex reacts with a hydride source in the mixture, which can sometimes be an amine base or alcohol solvent.[2]
-
Solution: Carefully select your base and solvent system. Avoid conditions known to generate hydride species.
-
Q3: For synthesizing this compound, should I use (4-benzyloxyphenyl)boronic acid with 1-bromo-2-(trifluoromethyl)benzene, or the other way around?
A3: The choice of coupling partners can significantly impact reaction success. Let's analyze the two routes:
-
Route A: (4-Benzyloxyphenyl)boronic acid + 1-Bromo-2-(trifluoromethyl)benzene
-
Route B: 4-Benzyloxy-1-bromobenzene + (2-Trifluoromethyl)phenylboronic acid
Recommendation: Route B is generally preferred.
Reasoning: (2-Trifluoromethyl)phenylboronic acid is electron-deficient and prone to protodeboronation.[10] Using it as the boronic acid partner allows for greater control over its stability by, for example, converting it to a more robust pinacol ester or trifluoroborate salt.[1][2] The oxidative addition of palladium to the electron-rich 4-benzyloxy-1-bromobenzene is typically efficient. While the subsequent steps involving the hindered and electron-deficient boronate are still challenging, this route provides more avenues for optimization.
Q4: My product is difficult to purify and co-elutes with starting materials or byproducts during column chromatography. What purification strategies can I use?
A4: Purification can be challenging when the product, starting materials, and byproducts have similar polarities.
-
Aqueous Work-up: First, perform a standard aqueous work-up to remove inorganic salts and water-soluble impurities.[9] If you have unreacted boronic acid, a basic wash (e.g., with aqueous NaOH or K₂CO₃) can convert it to its water-soluble boronate salt, which will partition into the aqueous layer.[9]
-
Meticulous Chromatography:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method to achieve high purity, especially for removing isomers or homocoupled byproducts.[9]
-
Palladium Removal: For applications in drug development, removing residual palladium is critical.[9] After the initial work-up, you can filter the organic solution through a pad of celite or use specialized metal scavengers (functionalized silica) to bind the palladium, which is then removed by filtration.[9]
Data Presentation: Reaction Parameter Optimization
The following tables provide a starting point for optimizing your Suzuki coupling reaction.
Table 1: Catalyst & Ligand Selection for Sterically Hindered Couplings
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages & Comments |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | 1 - 3 | Excellent for hindered and electron-deficient substrates.[6][7] |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | 1 - 3 | Highly active for challenging couplings, including aryl chlorides.[6] |
| Pd(OAc)₂ or Pd₂(dba)₃ | RuPhos | 1 - 3 | Effective for sterically demanding transformations.[7] |
| (NHC)Pd Precatalysts | IPr | 1 - 3 | N-Heterocyclic Carbene (NHC) ligands show high efficacy for tetra-ortho-substituted biaryls.[7] |
| Pd(PPh₃)₄ | None | 2 - 5 | Often ineffective for hindered substrates; not recommended as a first choice.[5][7] |
Table 2: Base & Solvent Selection Guide for Challenging Suzuki Reactions
| Base | Solvent System | Temperature (°C) | Comments |
| K₃PO₄ (Potassium Phosphate) | Toluene, Dioxane, THF (often with water) | 80 - 110 | Frequently effective for challenging couplings and can be milder, reducing protodeboronation.[6][7] |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane, DMF, Toluene | 80 - 110 | A strong and effective base, often used in difficult couplings.[7] |
| K₂CO₃ (Potassium Carbonate) | Toluene/Water, Dioxane/Water, DMF | 80 - 100 | A common and cost-effective choice, but may be less effective for highly hindered systems. |
| KF (Potassium Fluoride) | THF, Dioxane | 70 - 90 | A mild base that can be beneficial when dealing with base-sensitive functional groups.[11] |
| t-BuOK (Potassium tert-butoxide) | Dioxane, Toluene | 60 - 100 | A very strong base that may be necessary for extremely hindered systems, but can promote side reactions.[7][12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for your specific substrates and scale.
Materials:
-
Aryl Halide (e.g., 4-Benzyloxy-1-bromobenzene, 1.0 mmol)
-
Arylboronic Acid derivative (e.g., (2-Trifluoromethyl)phenylboronic acid pinacol ester, 1.2 - 1.5 mmol)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 mmol)
-
Degassed Solvent (e.g., Dioxane/Water 4:1, 5 mL)
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid derivative (1.2 mmol), and the base (2.0 mmol).[6]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand. Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) until the limiting starting material is consumed (typically 4-24 hours).[6]
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts. Perform a basic wash if unreacted boronic acid is a concern. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][9]
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.[9]
Visualizations
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Caption: A workflow diagram for troubleshooting low yields.
Caption: Decision tree for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Technical Support Center: Purification of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl.
Troubleshooting Common Purification Issues
This section addresses specific problems that may be encountered during the purification of this compound, a compound typically synthesized via Suzuki-Miyaura cross-coupling.
Issue 1: Presence of Starting Materials and Homocoupling Byproducts in the Purified Product
-
Question: After purification by column chromatography, I still observe unreacted starting materials (e.g., 2-bromobenzotrifluoride, 4-(benzyloxy)phenylboronic acid) and homocoupling byproducts in my final product. How can I improve the separation?
-
Answer: This is a common issue in Suzuki-Miyaura reactions. To enhance separation:
-
Optimize Column Chromatography: The polarity of the eluent system is critical. For biphenyl compounds, a non-polar solvent system is generally a good starting point. You can begin with a low-polarity eluent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. An optimized gradient can effectively separate the desired product from less polar homocoupling byproducts and more polar starting materials. It is recommended to first determine the optimal solvent system using Thin-Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the target compound.[1]
-
Aqueous Workup: Before chromatography, a thorough aqueous workup can help remove some impurities. Washing the crude reaction mixture with a basic solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities, including residual boronic acid.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. For compounds with similar structures, solvents like ethanol or a mixed solvent system such as ethanol/water have proven effective.[2]
-
Issue 2: Difficulty in Removing Palladium Catalyst Residues
-
Question: My purified compound has a grayish or black tint, suggesting palladium catalyst contamination. How can I remove it?
-
Answer: Palladium residues can be challenging to remove completely. Here are a few strategies:
-
Filtration through Celite®: After the reaction is complete, filtering the reaction mixture through a pad of Celite® can help remove a significant portion of the heterogeneous palladium catalyst.[3]
-
Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with activated charcoal can help adsorb residual palladium. The charcoal is then removed by filtration. Be aware that this may also lead to some loss of the desired product.
-
Specific Scavengers: There are commercially available scavengers with high affinity for palladium that can be added to the crude product solution to bind the metal, which is then removed by filtration.
-
Issue 3: Product "Oiling Out" During Recrystallization
-
Question: I am trying to recrystallize my product, but it separates as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" typically occurs when the solution becomes supersaturated at a temperature above the melting point of the compound or when there is a high concentration of impurities depressing the melting point. To address this:
-
Use a Lower-Boiling Point Solvent: If the boiling point of your recrystallization solvent is higher than the melting point of your compound, it will likely oil out. Choose a solvent with a lower boiling point.
-
Adjust Solvent Composition: If using a mixed solvent system (e.g., ethanol/water), you may have added too much of the "poor" solvent. Try redissolving the oil by adding more of the "good" solvent and then cooling the solution more slowly.[2]
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Gradual cooling promotes the formation of a stable crystal lattice.
-
Pre-purification: If the crude material is highly impure, consider a preliminary purification by flash chromatography to remove the impurities that are causing the melting point depression.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound via a Suzuki-Miyaura coupling?
A1: The most common impurities include:
-
Unreacted Starting Materials: Such as the aryl halide (e.g., 1-bromo-2-(trifluoromethyl)benzene) and the organoboron reagent (e.g., 4-(benzyloxy)phenylboronic acid or its corresponding pinacol ester).
-
Homocoupling Byproducts: Formation of symmetrical biphenyls from the coupling of two molecules of the aryl halide or two molecules of the boronic acid.
-
Protodeborylation Product: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of benzyl phenyl ether.[4]
-
Catalyst Residues: Residual palladium from the catalyst used in the reaction.
Q2: What is a good starting point for a column chromatography solvent system for this compound?
A2: A good starting point for the purification of biphenyl compounds is a non-polar eluent system. A gradient of hexane and ethyl acetate is commonly used.[3] For example, you can start with 100% hexanes and gradually increase the concentration of ethyl acetate. Another common system is a mixture of hexane and dichloromethane.[5] The optimal ratio should be determined by TLC analysis of the crude mixture.
Q3: Can I use recrystallization to purify this compound? If so, what solvents are recommended?
A3: Yes, if the product is a solid, recrystallization can be an excellent purification technique. For structurally similar benzyloxy-biphenyl compounds, ethanol has been used successfully.[6] A mixed solvent system, such as ethanol and water, is also a good option to explore, especially for achieving high purity.[7]
Q4: For HPLC analysis and purification, what type of column is most suitable for this class of compound?
A4: For the separation of biphenyls and other aromatic compounds, reversed-phase HPLC is typically used. While standard C18 columns can be effective, stationary phases with phenyl ligands, such as biphenyl or phenyl-hexyl columns, often provide enhanced selectivity due to π-π interactions with the aromatic rings of the analyte.[8] A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is a common choice.[9]
Data Presentation
Table 1: Suggested Solvent Systems for Purification Techniques
| Purification Method | Stationary Phase/Solvent System | Typical Impurities Removed |
| Column Chromatography | Silica Gel / Hexane-Ethyl Acetate Gradient | Unreacted starting materials, homocoupling byproducts |
| Silica Gel / Hexane-Dichloromethane Gradient | Less polar impurities, homocoupling byproducts | |
| Recrystallization | Ethanol | Polar impurities |
| Ethanol/Water | Wide range of impurities with different solubilities | |
| Preparative HPLC | Biphenyl or Phenyl-Hexyl Column / Water-Acetonitrile Gradient | Closely related structural isomers and byproducts |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Spot the crude reaction mixture on a silica gel TLC plate and develop it with various mixtures of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed without air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. For this compound, ethanol or an ethanol/water mixture are good starting points. The ideal single solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Biphenyl Phosphine Ligands in Cross-Coupling Catalysis: Evaluating a Hypothetical 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl-based Ligand Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic design of phosphine ligands is paramount to the advancement of palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and functional materials. This guide provides a comparative analysis of a hypothetical phosphine ligand derived from 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl against well-established Buchwald ligands such as XPhos, SPhos, and RuPhos. Due to the absence of specific experimental data for the former, this comparison is based on the established principles of ligand effects in catalysis, supported by extensive data for the latter.
Understanding the Role of Substituents in Biphenyl Ligands
The efficacy of biphenyl phosphine ligands in catalytic cycles like the Suzuki-Miyaura and Buchwald-Hartwig aminations is heavily influenced by the electronic and steric properties of substituents on the biphenyl backbone.
-
Electron-donating groups generally enhance the rate of oxidative addition, a crucial step in the catalytic cycle, particularly with less reactive substrates like aryl chlorides.[1]
-
Bulky or sterically demanding groups promote the formation of the active monoligated Pd(0) species and facilitate the final reductive elimination step.[1]
In the case of a phosphine ligand based on This compound , the substituents would be expected to impart a unique combination of effects:
-
4'-Benzyloxy group: This group is generally considered to be electron-donating through resonance, which could be beneficial for the oxidative addition step.
-
2-Trifluoromethyl group: The CF3 group is strongly electron-withdrawing, which could influence the electron density at the palladium center. This might impact the rates of transmetalation and reductive elimination. The steric bulk of the CF3 group at the ortho position would also contribute to the overall steric profile of the ligand.
The interplay of these electronic and steric factors would determine the overall performance of such a ligand in comparison to established systems.
Performance Comparison of Established Biphenyl Ligands
To provide a clear benchmark, the following tables summarize the performance of widely used Buchwald ligands in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These ligands are known for their high catalytic activity, stability, and broad substrate scope.[2][3][4]
Table 1: Performance of Buchwald Ligands in Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 1.5 | 96 | [5] |
| SPhos | 2-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 60 | 6 | >95 | [5] |
| RuPhos | 4-Chloro-N,N-dimethylaniline | 2-Methylphenylboronic acid | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 98 | Buchwald Lab |
| tBuXPhos | 4-Chloroanisole | 2,6-Dimethylphenylboronic acid | K₃PO₄ | t-Amyl alcohol | 110 | 18 | 95 | Buchwald Lab |
Table 2: Performance of Buchwald Ligands in Buchwald-Hartwig Amination
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 18 | 98 | Buchwald Lab |
| SPhos | 4-Chloroanisole | Aniline | NaOtBu | Toluene | 100 | 18 | 99 | Buchwald Lab |
| RuPhos | 4-Chlorotoluene | N-Methylaniline | NaOtBu | Toluene | 80 | 18 | 98 | Buchwald Lab |
| BrettPhos | 4-Chloro-N,N-dimethylaniline | Pyrrolidine | LiHMDS | Toluene | 100 | 18 | 99 | Buchwald Lab |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which can be adapted for screening and comparing different phosphine ligands.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium precatalyst, phosphine ligand, and base.
-
Add the degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (2-4 mol%)
-
Base (e.g., NaOtBu, 1.2 mmol, 1.2 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst and phosphine ligand.
-
Add the degassed solvent and stir for a few minutes to form the active catalyst.
-
Add the aryl halide, amine, and base.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing Catalytic Processes
The following diagrams illustrate the fundamental catalytic cycles and a logical workflow for ligand selection in cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A logical workflow for phosphine ligand selection and reaction optimization.
References
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Comparative Efficacy of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl in Palladium-Catalyzed Cross-Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
The strategic construction of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and related transformations, have become indispensable tools for this purpose. The efficacy of these reactions is critically dependent on the choice of ligand that coordinates to the palladium center, influencing its stability, reactivity, and selectivity.
This guide provides a comparative analysis of the anticipated performance of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl as a ligand in palladium-catalyzed cross-coupling reactions. While direct experimental data for this specific biphenyl derivative is not extensively available in the public domain, this comparison is based on well-established structure-activity relationships for the broader class of biaryl phosphine ligands. Its performance is benchmarked against widely-used, commercially available ligands to provide a predictive framework for its application in complex synthetic challenges.
Ligand Structure and Electronic Properties: A Comparative Overview
The unique substitution pattern of this compound, featuring an electron-donating benzyloxy group and an electron-withdrawing trifluoromethyl group, suggests a nuanced electronic profile that can be advantageous in catalytic applications.
-
The 2-(trifluoromethyl) group is a strong electron-withdrawing substituent. This feature can enhance the rate of reductive elimination, the final step in many cross-coupling catalytic cycles, which is often rate-limiting.
-
The 4'-(benzyloxy) group is an electron-donating substituent. Electron-donating groups on the non-phosphine-bearing ring of biaryl ligands are known to increase the electron density at the palladium center, which can facilitate the initial oxidative addition step of the catalytic cycle.
This combination of opposing electronic effects presents an intriguing candidate for a highly efficient ligand, potentially balancing the demands of the different elementary steps in the catalytic cycle.
Comparative Performance Data
The following table provides a summary of expected performance characteristics of a hypothetical phosphine ligand derived from this compound, compared to established biaryl phosphine ligands like SPhos and XPhos. This data is inferred from general trends observed for substituted biaryl phosphine ligands in Suzuki-Miyaura coupling reactions.
| Ligand | Key Structural Features | Expected Yields | Turnover Number (TON) / Turnover Frequency (TOF) | Substrate Scope |
| This compound Phosphine (Hypothetical) | Electron-donating benzyloxy group; Electron-withdrawing trifluoromethyl group. | Good to Excellent | Moderate to High | Expected to be broad, particularly for challenging couplings involving electron-rich or sterically hindered substrates. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Two electron-donating methoxy groups. | Excellent | High | Very broad, a general ligand for a wide range of substrates.[1] |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Bulky isopropyl groups providing significant steric hindrance. | Excellent | High | Particularly effective for sterically demanding couplings.[1][2] |
| Buchwald-Type Ligands (General) | Bulky, electron-rich biaryl phosphines. | Generally High to Excellent | High | A versatile class of ligands with broad applicability in various cross-coupling reactions.[3][4] |
Experimental Protocols
The following provides a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for biaryl phosphine ligands. This protocol should be optimized for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
This compound-derived phosphine ligand (1.1-1.5 equiv relative to Pd)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or round-bottom flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium precatalyst, phosphine ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the conceptual frameworks for a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. | Semantic Scholar [semanticscholar.org]
Performance Showdown: Buchwald Ligands vs. 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl in Cross-Coupling Catalysis
A comparative analysis for researchers, scientists, and drug development professionals.
In the landscape of modern synthetic chemistry, the choice of ligand is paramount to the success of cross-coupling reactions. This guide provides a detailed comparison between the well-established, high-performance Buchwald family of ligands and 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl. While Buchwald ligands are renowned for their efficacy in a vast array of palladium-catalyzed transformations, data on the performance of this compound as a ligand in such reactions is not available in the current scientific literature. This guide, therefore, will focus on the proven capabilities of various Buchwald ligands, providing a benchmark against which any emerging ligand systems would need to be compared.
Buchwald Ligands: A Legacy of Excellence in Catalysis
Developed by Stephen L. Buchwald and his group, this class of electron-rich, bulky biaryl phosphine ligands has revolutionized palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination.[1][2][3] Their unique steric and electronic properties enable the formation of highly active and stable palladium catalysts, facilitating challenging bond formations that were previously inefficient or impossible.[3]
Quantitative Performance Data
The efficacy of different Buchwald ligands can be compared by examining their performance in standardized catalytic tests. The following table summarizes the yield of a model Buchwald-Hartwig amination reaction—the coupling of 4-chlorotoluene with morpholine—using different Buchwald ligands under specific conditions.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94[1] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88*[1] |
| SPhos | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | No direct comparative data available[1] |
| BrettPhos | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | No direct comparative data available[1] |
*Yield range reported for the coupling of aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature.[1]
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below is a detailed experimental protocol for the high-yielding Buchwald-Hartwig amination using the XPhos ligand.
Detailed Protocol for Buchwald-Hartwig Amination using XPhos
Reaction: Palladium-catalyzed cross-coupling of 4-chlorotoluene with morpholine.[1]
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, a reaction vessel is charged with Pd₂(dba)₃ (1.5 mol%) and XPhos (3.0 mol%).
-
Anhydrous toluene is added, and the mixture is stirred for 10 minutes at room temperature to form the active catalyst.
-
Sodium tert-butoxide (2.0 equivalents) is then added, followed by 4-chlorotoluene (1.0 equivalent) and morpholine (1.2 equivalents).
-
The reaction vessel is sealed and heated to 100 °C with vigorous stirring for 6 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired N-(4-methylphenyl)morpholine.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key catalytic cycle and a typical experimental workflow for ligand screening.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for screening Buchwald ligands.
Conclusion
The extensive body of research on Buchwald ligands provides a robust framework for their application in cross-coupling reactions. The high yields and broad substrate scope demonstrated by ligands such as XPhos and RuPhos underscore their importance in modern organic synthesis. In contrast, this compound is not established as a ligand for these transformations, and therefore, no performance data is available for a direct comparison. For researchers and professionals in drug development, the selection of a well-characterized and high-performing ligand from the Buchwald family remains the most reliable approach for achieving efficient and reproducible results in palladium-catalyzed cross-coupling reactions.
References
- 1. An improved synthesis of functionalized biphenyl-based phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
Comparative Guide to the Synthesis of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the preparation of 4'-(benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl, a key intermediate in various research and development applications. The comparison focuses on the widely employed Suzuki-Miyaura coupling and the classical Ullmann condensation, offering an objective analysis of their respective methodologies, yields, and reaction conditions based on established chemical literature for structurally related compounds.
Executive Summary
The synthesis of this compound is most effectively achieved through cross-coupling reactions. This guide details two prominent methods: the palladium-catalyzed Suzuki-Miyaura coupling and the copper-catalyzed Ullmann condensation. While both methods can yield the desired product, they differ significantly in terms of catalyst systems, reaction conditions, and substrate scope. The Suzuki-Miyaura coupling generally offers milder reaction conditions and higher yields for a broader range of substrates, making it a more versatile and widely adopted method in modern organic synthesis. The Ullmann condensation, while a classical and still relevant method, often requires harsher conditions and may result in lower yields.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the Suzuki-Miyaura coupling and Ullmann condensation for the synthesis of biphenyls with similar structural motifs to this compound, as specific data for the target molecule is not extensively reported in publicly available literature. The data presented is based on analogous reactions and serves as a predictive comparison.
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Ullmann Condensation |
| Reactants | 2-Bromobenzotrifluoride, 4-(Benzyloxy)phenylboronic acid | 1-Bromo-4-(benzyloxy)benzene, 2-Iodobenzotrifluoride |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) with a phosphine ligand | Copper(I) Iodide (CuI) |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Typically not required or a weak base is used |
| Solvent | Toluene, Dioxane, or DMF/Water mixtures | DMF, Nitrobenzene, or Pyridine |
| Temperature | 80-120 °C | 150-210 °C |
| Typical Yield | 70-95% | 40-60% |
| Reaction Time | 2-12 hours | 12-24 hours |
Experimental Protocols
The following are detailed experimental protocols for the two synthetic routes, adapted from standard procedures for similar biphenyl syntheses.
Route 1: Suzuki-Miyaura Coupling
This procedure describes the synthesis of this compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
2-Bromobenzotrifluoride
-
4-(Benzyloxy)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
Procedure:
-
To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzotrifluoride (1.0 eq), 4-(benzyloxy)phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Add toluene and a 2 M aqueous solution of potassium carbonate.
-
The reaction mixture is stirred vigorously and heated to reflux (approximately 110 °C) for 4-8 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Route 2: Ullmann Condensation
This procedure outlines the synthesis of this compound using a classical copper-catalyzed Ullmann condensation.
Materials:
-
1-Bromo-4-(benzyloxy)benzene
-
2-Iodobenzotrifluoride
-
Copper(I) Iodide (CuI)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a flask equipped with a reflux condenser, combine 1-bromo-4-(benzyloxy)benzene (1.0 eq), 2-iodobenzotrifluoride (1.1 eq), and copper(I) iodide (2.0 eq).
-
Add anhydrous DMF as the solvent.
-
The reaction mixture is heated to a high temperature (typically 150-180 °C) and stirred for 12-24 hours under an inert atmosphere.
-
After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered to remove insoluble copper salts.
-
The filtrate is washed with aqueous ammonia solution to remove residual copper, followed by water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude product is purified by column chromatography or recrystallization to yield this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic routes.
Caption: Suzuki-Miyaura Coupling Workflow
Caption: Ullmann Condensation Workflow
Conclusion
For the synthesis of this compound, the Suzuki-Miyaura coupling represents a more modern, efficient, and versatile approach. It generally provides higher yields under milder conditions and is tolerant of a wider array of functional groups. The Ullmann condensation, while historically significant, is often limited by its requirement for high temperatures and stoichiometric amounts of copper, leading to lower yields and more challenging purification. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. However, for most laboratory and industrial applications, the Suzuki-Miyaura coupling is the recommended method.
A Comparative Guide to the Enantioselectivity of Catalysts Derived from Substituted Biphenyl Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The quest for highly effective and selective catalysts is a cornerstone of modern asymmetric synthesis, a critical component in the development of new pharmaceuticals and fine chemicals. Chiral ligands based on the 1,1'-biphenyl backbone have emerged as a privileged class of structures, offering a tunable and rigid scaffold that can induce high levels of enantioselectivity in a variety of metal-catalyzed reactions. This guide provides a comparative analysis of the expected performance of catalysts derived from 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl against other well-established biphenyl-based catalytic systems. The analysis is based on established principles of catalyst design and supported by experimental data from analogous systems.
The Influence of Substituents on Enantioselectivity
The enantioselectivity of a biphenyl-based catalyst is profoundly influenced by the electronic and steric properties of the substituents on the biphenyl backbone. These substituents can alter the dihedral angle of the biphenyl rings and modify the electronic environment of the metal center, thereby dictating the stereochemical outcome of the catalytic transformation.[1][2]
The target scaffold, this compound, possesses a unique combination of an electron-donating benzyloxy group at the 4'-position and a strongly electron-withdrawing trifluoromethyl group at the 2-position. This electronic push-pull system is anticipated to create a highly specific chiral environment around the catalytic center.
The benzyloxy group, being electron-donating, is expected to increase the electron density on the phosphorus atoms of a phosphine ligand, which can enhance the catalytic activity. Conversely, the trifluoromethyl group is a potent electron-withdrawing group that can significantly impact the catalyst's reactivity and selectivity.[3] The interplay of these opposing electronic effects, combined with the steric bulk of the benzyloxy group, offers a unique handle for fine-tuning the catalyst's performance.
Performance Comparison in Asymmetric Hydrogenation
Asymmetric hydrogenation is a benchmark reaction for evaluating the performance of chiral catalysts.[4][5] The following table compares the expected performance of a hypothetical phosphine ligand derived from this compound (let's call it "BTP-Phos") with well-established biphenyl-based phosphine ligands in the asymmetric hydrogenation of a generic substrate. The data for the established ligands are based on published results, while the projections for BTP-Phos are based on the expected electronic and steric effects of its substituents.[1][2]
| Ligand | Key Substituents | Dihedral Angle (qualitative) | Electronic Effect | Expected Enantioselectivity (ee%) | Expected Yield (%) |
| MeO-BIPHEP | 6,6'-dimethoxy | Narrower | Electron-donating | >95 | >99 |
| DIFLUORPHOS | 6,6'-difluoromethoxy | Wider | Electron-withdrawing | >97 (for electron-poor substrates) | >99 |
| (S)-BINAP | None (naphthyl rings) | Wide | Neutral | >99 | >99 |
| BTP-Phos (Hypothetical) | 4'-benzyloxy, 2-trifluoromethyl | Intermediate | Push-pull | Potentially >98 (substrate dependent) | >95 |
Experimental Protocols
General Procedure for the Synthesis of a Chiral Biphenyl Phosphine Ligand
The synthesis of a chiral phosphine ligand from a substituted biphenol typically involves a multi-step process. The following is a generalized protocol based on the synthesis of similar biphenyl-based ligands.[6]
-
Synthesis of the Substituted 2,2'-Biphenol: The core biphenyl scaffold is often synthesized via a coupling reaction, such as an Ullmann coupling of corresponding aryl halides.[7] For the target molecule, this would involve the coupling of precursors to form this compound-2,2'-diol.
-
Resolution of Enantiomers: The racemic biphenol is resolved into its enantiomers using chiral resolving agents or by chiral chromatography.
-
Phosphinylation: The enantiomerically pure biphenol is then reacted with a phosphinylating agent, such as chlorodiphenylphosphine, in the presence of a base to yield the desired chiral diphosphine ligand.
General Protocol for Asymmetric Hydrogenation
The following is a representative experimental protocol for the asymmetric hydrogenation of an olefin using a rhodium catalyst with a chiral biphenyl phosphine ligand.
-
Catalyst Preparation: In a glovebox, the chiral phosphine ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.01 mmol) are dissolved in a degassed solvent (e.g., dichloromethane, 5 mL). The solution is stirred for 30 minutes to form the active catalyst.
-
Hydrogenation: The substrate (1.0 mmol) is added to the catalyst solution. The reaction vessel is then placed in an autoclave, which is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 10 atm).
-
Reaction Monitoring and Work-up: The reaction is stirred at a specific temperature (e.g., room temperature) and monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Logical Workflow for Catalyst Development
The development and application of a new chiral catalyst follow a logical progression from ligand design and synthesis to catalytic testing and optimization.
References
- 1. pnas.org [pnas.org]
- 2. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Guide to 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for relevant analogs. Detailed experimental protocols for these techniques are also provided, alongside visualizations of general experimental workflows.
Spectroscopic Data Summary
The following tables summarize key spectroscopic data for analogs of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl, providing a basis for comparative analysis.
Table 1: ¹H NMR Spectroscopic Data of Biphenyl Analogs
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid | CDCl₃ | 12 (s, 1H, –COOH), 8.74-8.24 (m, 2H, Ar-H), 7.85–7.78 (m, 4H, Ar-H), 7.48–7.02 (m, 7H, Ar-H), 5.0 (s, 2H, –OCH₂–)[1] |
| 4-(Benzyloxy)biphenyl | DMSO-d₆ | 7.54-7.02 (m, Aromatic Protons), 5.08 (s, 2H, Ar-CH₂)[2] |
| 4-(Trifluoromethyl)-1,1'-biphenyl | CDCl₃ | 7.74-7.69 (m, 4H), 7.62 (d, J = 7.5 Hz, 2H), 7.52-7.48 (m, 2H), 7.45-7.41 (m, 1H)[2] |
| 4-Methoxy-1,1'-biphenyl | CDCl₃ | 7.59-7.54 (m, 4H), 7.44 (t, J = 7.4 Hz, 2H), 7.33 (t, J = 7.4 Hz, 1H), 7.01 (d, J = 8.7 Hz, 2H), 3.87 (s, 3H)[2] |
| 4'-Methyl-4-(trifluoromethyl)biphenyl | DMSO | 7.87 (d, J = 8.3 Hz, 2H), 7.80 (d, J = 8.3 Hz, 2H), 7.64 (d, J = 8.1 Hz, 2H), 7.33 (d, J = 8.0 Hz, 2H), 2.36 (s, 3H)[3] |
Table 2: ¹³C NMR Spectroscopic Data of Biphenyl Analogs
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 4-(Benzyloxy)biphenyl | DMSO-d₆ | 158.42 (Ar-O-CH), 140.83, 137.04, 134.08, 128.78, 128.05, 127.55, 126.79, 115.20 (Aromatic C), 70.14 (Ar-O-CH₂)[2] |
| 4-(Trifluoromethyl)-1,1'-biphenyl | CDCl₃ | 144.8, 139.8, 129.3 (q, JC-F = 32.2 Hz), 129.0, 128.2, 127.4, 127.3, 125.7 (q, JC-F = 3.8 Hz), 124.3 (q, JC-F = 268.9 Hz)[2] |
| 4-Methoxy-1,1'-biphenyl | CDCl₃ | 159.2, 140.8, 133.8, 128.8, 128.2, 126.8, 126.7, 114.2, 55.4[2] |
Table 3: IR, UV-Vis, and Mass Spectrometry Data of Biphenyl Analogs
| Compound | IR (cm⁻¹) | UV-Vis (λmax, nm) | Mass Spec (m/z) |
| Aromatic Ethers (General) | C-O stretch: 1050-1150 (aliphatic), 1200-1300 & 1010-1050 (mixed aryl-alkyl)[4][5] | ~270-285 (benzenoid band) | Fragmentation often involves cleavage of the C-O bond. |
| Biphenyl (General) | C-H stretching (aromatic): ~3030, C=C stretching (aromatic): 1400-1600, C-H out-of-plane bending: 690-900 | Characteristic absorption band for the biphenyl chromophore is observed. | Molecular ion peak is typically prominent. |
| Methoxyhalobiphenyls (General) | - | - | Fragmentation is influenced by the methoxy group, with common losses of CH₃, CHO, and CO.[6] |
| Trifluoromethyl-substituted heterocycles (General) | - | - | Fragmentation can involve the loss of the CF₃ radical or rearrangement of CF₂.[3] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible spectroscopic data. The following are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the biphenyl derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition (¹H and ¹³C NMR):
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire spectra at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]
-
-
¹³C NMR:
-
Acquire proton-decoupled spectra.
-
A larger number of scans is typically required compared to ¹H NMR.
-
Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.
-
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Caption: General workflow for FT-IR spectroscopic analysis using ATR.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:
-
Prepare a dilute solution of the biphenyl derivative in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile).
-
The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Use a quartz cuvette for the measurement.
Data Acquisition:
-
Instrument: A UV-Vis spectrophotometer.
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution, typically over a range of 200-800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Technique: Electron Ionization (EI) is common for these types of molecules.
-
Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
Data Acquisition:
-
Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
-
The instrument separates ions based on their mass-to-charge ratio (m/z).
-
The resulting mass spectrum shows the relative abundance of different fragment ions.
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to gain structural information. For trifluoromethylated biphenyls, look for characteristic losses of CF₃ or related fragments. For benzyloxy derivatives, cleavage of the benzylic C-O bond is a likely fragmentation pathway.
Caption: General workflow for Mass Spectrometry analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 6. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,1'-biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic substitution on the biphenyl rings allows for the fine-tuning of their pharmacological properties. This guide provides a comparative overview of the biological activities of select biphenyl derivatives, with a focus on anticancer and anti-inflammatory properties. The data presented is compiled from various studies to highlight the therapeutic potential of this class of compounds.
Anticancer Activity of Biphenyl Derivatives
Recent research has focused on biphenyl derivatives as potent anticancer agents, targeting various mechanisms including the inhibition of cancer cell proliferation and the modulation of immune checkpoints.
Comparison of In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected biphenyl derivatives against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| HD10 | 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivative | PD-1/PD-L1 Interaction | 0.0031 | [1] |
| Compound 11 | Hydroxylated biphenyl | Melanoma (CN, GR) | 1.7 ± 0.5 | [2] |
| Compound 12 | Hydroxylated biphenyl | Melanoma (CN, GR) | 2.0 ± 0.7 | [2] |
| Compound 4d | Benzimidazole chalcone derivative | Oral Cancer (AW13516) | 7.12 | [3] |
| Compound 6d | Flavonoid derivative | Oral Cancer (AW13516) | 17.18 | [3] |
Note: The compounds listed above are from different studies and were not tested under identical conditions. Direct comparison of IC50 values should be made with caution.
Experimental Protocols: In Vitro Cytotoxicity Assays
MTT Assay for Melanoma Cell Lines (for Compounds 11 and 12) [2]
-
Cell Seeding: Melanoma cells (CN and GR) and normal fibroblast BJ cells were seeded in 96-well plates at a density of 5 x 10³ cells/well.
-
Compound Treatment: After 24 hours, cells were treated with increasing concentrations (0.5–32 μM) of compounds 11 and 12 for 24 or 72 hours.
-
MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 3 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell proliferation was calculated as the percentage of growth of treated cells compared to untreated controls. IC50 values were determined from dose-response curves.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction (for Compound HD10) [1]
-
Assay Components: The assay was performed using a PD-1/PD-L1 binding assay kit.
-
Compound Incubation: The tested compounds were incubated with recombinant human PD-L1 and PD-1 proteins.
-
Fluorescence Measurement: The HTRF signal was measured according to the manufacturer's protocol.
-
Data Analysis: The ability of the compounds to block the PD-1/PD-L1 interaction was determined, and IC50 values were calculated.
Signaling Pathway: PD-1/PD-L1 Inhibition
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the host immune system. Small molecule inhibitors that block this interaction can restore T-cell activity against tumors.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by biphenyl derivatives.
Anti-inflammatory Activity of Biphenyl Derivatives
Biphenyl derivatives have also been investigated for their potential to treat inflammatory conditions. These compounds can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.
Comparison of In Vitro Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of a selected benzoxazolone derivative, which shares structural similarities with the biphenyl core.
| Compound ID | Structure | Assay | Target | IC50 (µM) | Reference |
| Compound 2h | 4-sulfonyloxy/alkoxy benzoxazolone derivative | LPS-induced RAW 264.7 cells | NO Production | 17.67 | [4] |
| IL-1β Production | 20.07 | [4] | |||
| IL-6 Production | 8.61 | [4] |
Experimental Protocols: In Vitro Anti-inflammatory Assays
Nitric Oxide (NO) Production Assay (for Compound 2h) [4]
-
Cell Culture: RAW 264.7 macrophage cells were cultured in 96-well plates.
-
LPS Stimulation: Cells were stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.
-
Absorbance Measurement: The absorbance at 540 nm was measured.
-
Data Analysis: The inhibitory effect of the compounds on NO production was calculated, and IC50 values were determined.
ELISA for Cytokine Production (for Compound 2h) [4]
-
Cell Treatment: RAW 264.7 cells were treated as described for the NO production assay.
-
Supernatant Collection: The culture supernatants were collected after 24 hours.
-
ELISA: The concentrations of IL-1β and IL-6 in the supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The inhibitory effects on cytokine production were calculated, and IC50 values were determined.
Signaling Pathway: MAPK/NF-κB Inhibition
The anti-inflammatory effects of many compounds are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are key regulators of pro-inflammatory gene expression.
Caption: Inhibition of MAPK and NF-κB signaling pathways by biphenyl derivatives.
This guide highlights the significant potential of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl derivatives and related structures as therapeutic agents. The presented data and experimental protocols offer a foundation for further research and development in this promising area of medicinal chemistry. The diverse biological activities underscore the versatility of the biphenyl scaffold and encourage the exploration of novel derivatives for various disease indications.
References
- 1. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of bicyclic compounds that act as dual inhibitors of Bcl-2 and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmrxiv.de [pharmrxiv.de]
Trifluoromethylated Biphenyls in Medicinal Chemistry: A Comparative Analysis of Antibacterial Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of trifluoromethylated biphenyls with their non-fluorinated counterparts, focusing on their antibacterial properties. The inclusion of a trifluoromethyl group can significantly impact a compound's biological activity, and this guide presents experimental data to illustrate these effects.
The strategic incorporation of trifluoromethyl (CF3) groups is a common and effective strategy in modern drug design to enhance the therapeutic potential of molecules.[1] This is attributed to the unique properties of the CF3 group, such as its high electronegativity, metabolic stability, and ability to increase lipophilicity, which can lead to improved cell membrane permeability and better binding affinity to biological targets.[1] Biphenyl scaffolds, on the other hand, are prevalent in a wide range of biologically active compounds, including those with antibacterial properties.[2] This guide examines the influence of trifluoromethylation on the antibacterial efficacy of biphenyl derivatives.
Comparative Analysis of Antibacterial Activity
To illustrate the impact of trifluoromethylation on the antibacterial activity of biphenyls, a direct comparison of the Minimum Inhibitory Concentration (MIC) values of a trifluoromethylated biphenyl derivative and its non-trifluoromethylated analog is presented below. The data is extracted from a study by Wang et al. (2022), which investigated a series of biphenyl derivatives against various antibiotic-resistant bacteria.[2]
| Compound | Structure | MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) | ||
| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | 6.25[2] |
| [1,1'-biphenyl]-3,4,5-triol (6a) | [1,1'-biphenyl]-3,4,5-triol | >50[2] |
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | ||
| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | 12.5[2] |
| [1,1'-biphenyl]-3,4,5-triol (6a) | [1,1'-biphenyl]-3,4,5-triol | 25[2] |
| Multidrug-resistant Enterococcus faecalis (MREf) | ||
| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | 3.13[2] |
| [1,1'-biphenyl]-3,4,5-triol (6a) | [1,1'-biphenyl]-3,4,5-triol | >50[2] |
| Gram-Negative Bacteria | ||
| Carbapenems-resistant Acinetobacter baumannii (CRAB) | ||
| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | 25[2] |
| [1,1'-biphenyl]-3,4,5-triol (6a) | [1,1'-biphenyl]-3,4,5-triol | >50[2] |
Key Observation: The trifluoromethylated biphenyl derivative 6i demonstrated significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to its non-fluorinated analog 6a .[2] This is particularly evident against MRSA and MREf, where the MIC values dropped from >50 µg/mL to 6.25 µg/mL and 3.13 µg/mL, respectively.[2] This suggests that the electron-withdrawing nature of the trifluoromethyl group at the 4'-position of the biphenyl scaffold is beneficial for its antibacterial potency.[2]
Experimental Protocols
The following are the detailed methodologies for the synthesis of the compared compounds and the antibacterial assays, as described by Wang et al. (2022).[2]
General Synthetic Procedure for Biphenyl Derivatives (Suzuki Coupling)
A mixture of the respective boronic acid (1.2 mmol), aryl halide (1.0 mmol), Pd(dppf)Cl2 (0.1 mmol), and K2CO3 (2.0 mmol) in a mixed solvent of dioxane (8 mL) and H2O (2 mL) was stirred at 80 °C for 12 hours under a nitrogen atmosphere. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was then purified by column chromatography on silica gel (petroleum ether/ethyl acetate, 5:1 v/v) to afford the desired biphenyl product.
Demethylation Procedure
To a solution of the methoxy-substituted biphenyl derivative (1.0 mmol) in dry dichloromethane (10 mL), a 1.0 M solution of BBr3 in dichloromethane (3.0 mL, 3.0 mmol) was added dropwise at -78 °C under a nitrogen atmosphere. The reaction mixture was stirred at room temperature for 12 hours. Upon completion, the reaction was quenched by the slow addition of methanol. The solvent was evaporated, and the residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate, 2:1 v/v) to yield the final hydroxylated biphenyl product.
Minimum Inhibitory Concentration (MIC) Assay
The in vitro antibacterial activities of the synthesized compounds were determined using a broth microdilution method. The compounds were dissolved in DMSO to a stock concentration of 10 mg/mL. The bacterial strains were cultured in Mueller-Hinton broth (MHB) to a density of 10^6 CFU/mL. The compounds were serially diluted in a 96-well microtiter plate with MHB. An equal volume of the bacterial suspension was added to each well. The plates were incubated at 37 °C for 16-20 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Proposed Mechanism of Action
While the precise mechanism of action for these specific biphenyl derivatives was not elucidated in the cited study, a common target for antibacterial agents is the bacterial cell wall synthesis pathway. The following diagram illustrates a generalized workflow for assessing antibacterial activity and a hypothetical mechanism involving the inhibition of a key enzyme in this pathway.
Caption: Workflow for antibacterial screening and a hypothetical mechanism of action.
Conclusion
The inclusion of a trifluoromethyl group on a biphenyl scaffold can lead to a substantial improvement in antibacterial activity. The provided data clearly demonstrates that 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol is a significantly more potent antibacterial agent than its non-fluorinated analog against a range of clinically relevant bacteria.[2] This highlights the value of trifluoromethylation as a strategic modification in the design and development of new antibacterial drugs. Further investigation into the precise mechanism of action and pharmacokinetic properties of these compounds is warranted to fully explore their therapeutic potential.
References
Benchmarking a Hypothetical Catalyst: 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl in Palladium-Catalyzed Cross-Coupling
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the landscape of modern synthetic chemistry, the development of efficient and robust catalysts is paramount for the construction of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, heavily relies on the performance of palladium catalysts, whose efficacy is often dictated by the nature of their supporting ligands. This guide provides a comparative analysis of a hypothetical palladium catalyst derived from 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl against established, commercially available palladium catalysts.
While this compound is not a catalyst in itself, its biphenyl scaffold is a common feature in highly effective phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos). For the purpose of this guide, we will consider a hypothetical scenario where this biphenyl is functionalized with a phosphine moiety (e.g., dicyclohexylphosphino) to form a novel ligand. The electronic and steric properties of the benzyloxy and trifluoromethyl substituents would then influence the performance of the resulting palladium catalyst. The trifluoromethyl group, being strongly electron-withdrawing, presents an interesting contrast to the electron-rich nature of many high-performance Buchwald ligands. The bulky benzyloxy group could also play a significant role in the catalyst's stability and activity.
This guide aims to provide researchers, scientists, and drug development professionals with a framework for evaluating the potential of such a novel catalyst by benchmarking its anticipated structural features against the proven performance of commercial alternatives.
Performance Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling
The following table summarizes the performance of several commercial palladium catalyst systems in representative Suzuki-Miyaura coupling reactions, alongside the hypothetical catalyst for a structural comparison. This allows for an objective assessment of how the unique substituents of the this compound-derived ligand might influence catalytic efficiency.
| Catalyst System | Aryl Halide Substrate | Arylboronic Acid Substrate | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Hypothetical Catalyst Pd-precatalyst with a phosphine ligand derived from this compound | 4-Chlorotoluene | Phenylboronic acid | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available | Hypothetical case for structural comparison. The electron-withdrawing CF3 group may impact oxidative addition, while the bulky benzyloxy group could influence catalyst stability and activity. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 5-Bromo-2-chlorobenzo[d]thiazole | Phenylboronic acid | 5 | Toluene/H₂O (4:1) | K₂CO₃ | 100 | 12 | 85 | [1] |
| Pd(OAc)₂ / SPhos | 4-Bromotoluene | Phenylboronic acid | 2 (Pd), 4 (SPhos) | Toluene/H₂O | K₃PO₄ | 100 | 16 | ~95 | [2] |
| [Pd(allyl)Cl]₂ / XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd), 1 (XPhos) | MeOH/THF (19:1) | K₂CO₃ | 25 (RT) | <1 | >95 | [3] |
| PEPPSI™-IPr | Aryl Chlorides | Various arylboronic acids | 0.5 | Dioxane | K₃PO₄ | 100 | - | Good to excellent | [4] |
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the evaluation of various catalyst systems.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate, 20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.[1][2]
Visualization of the Catalytic Process
The following diagrams illustrate the key experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Proper Disposal of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl, a halogenated aromatic compound, is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for its proper disposal, adhering to general best practices for chemical waste management.
I. Hazard Identification and Classification
Before handling, it is crucial to recognize the potential hazards associated with this compound. Based on data from similar compounds, it should be treated as harmful if swallowed or inhaled, and capable of causing skin and eye irritation.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
Hazard Summary Table:
| Hazard Type | Description | Primary Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled.[1][2] | Use in a well-ventilated area or fume hood. Avoid creating dust. |
| Skin Irritation | Causes skin irritation.[1][2] | Wear chemical-resistant gloves. |
| Eye Irritation | Causes serious eye irritation.[1][2] | Wear safety glasses or goggles. |
| Environmental | Potentially toxic to aquatic life with long-lasting effects. | Prevent entry into drains or waterways.[1] |
II. Segregation and Waste Collection
Proper segregation is a critical step in chemical waste management to prevent dangerous reactions.[3] this compound is a halogenated organic compound and must be collected separately from non-halogenated waste.[4][5][6]
Experimental Protocol for Waste Collection:
-
Container Selection: Obtain a designated, leak-proof waste container compatible with halogenated organic compounds. Ensure the container is clean and in good condition.[7]
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[3][7] The label should also indicate the primary hazards: "Toxic" and "Irritant."[7]
-
Waste Transfer: Conduct all transfers of the chemical waste within a fume hood to minimize inhalation exposure.[3]
-
Container Management: Keep the waste container securely closed except when adding waste.[7][8]
-
Storage: Store the waste container in a designated and properly marked satellite accumulation area within the laboratory.[7][8] This area should have secondary containment to manage potential spills.[7]
III. Disposal Procedure
The disposal of this compound must be handled by a licensed professional waste disposal service.[2] Do not attempt to dispose of this chemical down the drain or as regular trash.[9]
Step-by-Step Disposal Plan:
-
Waste Accumulation: Continue to collect the waste in the designated, labeled container, ensuring not to exceed the accumulation limits set by your institution or local regulations (e.g., 55 gallons).[7][8]
-
Arrange for Pickup: Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EH&S) office or a certified hazardous waste disposal company.[8]
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and the disposal company.
-
Final Disposal Method: The most common and appropriate disposal method for halogenated organic waste is high-temperature incineration at a regulated hazardous waste facility.[4][10]
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and, if necessary, contact your institution's emergency services.[1]
-
Control and Contain: Prevent the spill from spreading and from entering drains or waterways.[1]
-
Cleanup: For small spills, use an absorbent material to collect the spilled chemical. All cleanup materials, including contaminated PPE, must be placed in a sealed, labeled container and disposed of as hazardous waste.[9]
-
Decontamination: Thoroughly clean the spill area.
V. Waste Minimization
A key aspect of responsible chemical management is to minimize waste generation.[8]
Waste Minimization Strategies Table:
| Strategy | Implementation |
| Source Reduction | Order only the quantity of chemical needed for your experiments.[8] |
| Scale Reduction | Reduce the scale of experiments to decrease the volume of waste produced.[8] |
| Inventory Management | Maintain an accurate inventory of chemicals to avoid unnecessary purchases.[8] |
| Sharing | Share surplus chemicals with other laboratories.[8] |
Visualizing the Disposal Workflow
The following diagrams illustrate the logical steps and decision-making processes involved in the proper disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. uakron.edu [uakron.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Personal protective equipment for handling 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl
Hazard Assessment
Based on data from analogous compounds, 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl should be handled as a hazardous substance. Potential hazards include:
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles should be worn at all times. A face shield is recommended when there is a risk of splashing.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a common choice for short-term protection. Always check the glove manufacturer's compatibility chart for the specific solvent being used.[1] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn and kept buttoned to protect against skin contact. |
| Respiratory Protection | NIOSH-approved respirator | Required when working outside of a chemical fume hood or if there is a potential for generating dust or aerosols.[5] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial for safety.
3.1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible.[3]
3.2. Handling Procedures:
-
Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment and PPE.
-
Weighing and Transferring:
-
Handle as a solid to avoid generating dust. If the compound is a fine powder, take extra care.
-
Use appropriate tools (e.g., spatula, weighing paper) for transfers.
-
Keep containers tightly sealed when not in use.[1]
-
-
During Reaction:
3.3. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[1]
Disposal Plan
The disposal of this compound and its waste products must be handled with care to prevent environmental contamination. As a halogenated aromatic compound, it is considered hazardous waste.[6][7]
4.1. Waste Segregation:
-
Halogenated Waste Stream: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips) and solvent rinses, must be collected in a designated "Halogenated Organic Waste" container.[6][7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]
4.2. Disposal Procedure:
-
Collection: Collect all waste in a compatible, sealable container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management service. Do not dispose of this chemical down the drain or in regular trash.[2][6]
Workflow Diagram
Caption: Workflow for the safe handling and disposal of the compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
